Ethyl 4-aminopyrimidine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDZCFILDSOJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516750 | |
| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71470-41-2 | |
| Record name | Ethyl 4-amino-2-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71470-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-aminopyrimidine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-aminopyrimidine-2-carboxylate (CAS No. 71470-41-2), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document details the compound's core identification parameters, including its physicochemical properties and a detailed synthesis protocol. Furthermore, it outlines methodologies for analytical quality control, discusses its applications in medicinal chemistry, and provides essential safety and handling protocols. This guide is structured to deliver expert insights and actionable protocols, ensuring scientific integrity and practical utility for laboratory applications.
Core Identification and Physicochemical Properties
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science due to their wide range of biological activities.[1][2] The unique arrangement of an amino group and an ethyl carboxylate on the pyrimidine ring provides multiple reactive sites for further chemical modification, making it a versatile intermediate in organic synthesis.[3][4]
Chemical Identity
The definitive identification of this compound is established by its unique CAS Registry Number.
| Identifier | Value | Source(s) |
| Compound Name | This compound | [5] |
| CAS Number | 71470-41-2 | [5] |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | |
| Canonical SMILES | O=C(OCC)C1=NC=CC(=N1)N | [5] |
| InChIKey | YHDZCFILDSOJRF-UHFFFAOYSA-N | [5] |
Physicochemical Data
While comprehensive, experimentally verified data for this specific compound is not widely published, the following table includes predicted values and general characteristics. Researchers should verify these properties on their own samples.
| Property | Value (Predicted/Inferred) | Source(s) |
| Appearance | Solid (e.g., Off-white to yellow powder) | Inferred |
| Boiling Point | 350.5 ± 34.0 °C (Predicted) | Inferred |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) | Inferred |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | Inferred |
Spectroscopic and Analytical Characterization
Definitive structural confirmation and purity assessment are critical for the use of any chemical intermediate in research and development. This section outlines the expected spectroscopic signatures and a general protocol for chromatographic analysis.
Predicted Spectroscopic Data
Note: Experimental spectra for CAS 71470-41-2 are not publicly available in the searched literature. The following data is based on established principles of NMR and IR spectroscopy for the functional groups present in the molecule.
¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons and the aromatic protons on the pyrimidine ring, as well as the amino group protons.
-
Ethyl Group (CH₂CH₃): A quartet around 4.4 ppm (for the -O-CH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons).
-
Pyrimidine Ring Protons: Two doublets in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two hydrogens on the pyrimidine ring.
-
Amino Group (NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR (Carbon NMR) Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.
-
Pyrimidine Ring Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm).
-
Ethyl Group Carbons: A signal for the -O-C H₂- carbon around 60-65 ppm and a signal for the -C H₃ carbon around 14-15 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
-
N-H Stretching: Two bands are expected for the primary amine (NH₂) in the 3300-3500 cm⁻¹ region.
-
C=O Stretching: A strong, sharp absorption band for the ester carbonyl group, typically appearing between 1700-1725 cm⁻¹.
-
C=N and C=C Stretching: Absorptions for the pyrimidine ring will be present in the 1500-1650 cm⁻¹ region.
-
C-O Stretching: A band corresponding to the ester C-O bond will be observed in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 167.17.
Quality Control: Analytical Protocol
Purity assessment is crucial for ensuring the reliability of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing pyrimidine derivatives.[6] While a specific validated method for this compound is not published, the following protocol provides a robust starting point for method development.
Workflow: HPLC-UV Purity Analysis
Caption: General workflow for purity analysis of this compound by HPLC-UV.
Method Parameters (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.8). The organic-to-aqueous ratio should be optimized, starting with a 50:50 mixture.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Synthesis Protocol
A reliable synthetic route is essential for obtaining high-quality material for research. The following protocol is based on a reported synthesis of this compound.[8]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents
-
2-chloroacrylonitrile (437 mg, 5.0 mmol)
-
1-ethoxycarbonylformamidine hydrobromide (985 mg, 5.0 mmol)
-
Triethylamine (1.01 g, 10.0 mmol)
-
Ethanol (5 mL)
Step-by-Step Procedure
-
Reaction Setup: In a suitable reaction flask, dissolve 2-chloroacrylonitrile (437 mg) and 1-ethoxycarbonylformamidine hydrobromide (985 mg) in ethanol (5 mL).
-
Addition of Base: Cool the solution to 0°C using an ice bath.
-
Reaction: Add triethylamine (1.01 g) dropwise to the cooled solution.
-
Incubation: Allow the reaction mixture to stir for 4 hours at ambient temperature.
-
Work-up: After the reaction is complete, evaporate the mixture to dryness under reduced pressure.
-
Purification: The resulting residue should be purified using an appropriate method, such as column chromatography, to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a variety of therapeutic areas, including oncology and infectious diseases.[1] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.
-
Anticancer Agents: The aminopyrimidine core is central to many kinase inhibitors, which are a major class of anticancer drugs. The amino group can be functionalized to interact with key residues in the ATP-binding pocket of kinases.[1]
-
Antimicrobial Agents: Derivatives of aminopyrimidines have shown promising activity against various pathogens. For instance, certain 4-aminoquinoline-aminopyrimidine hybrids have demonstrated potent anti-plasmodial activity in the nanomolar range against resistant strains of Plasmodium falciparum.[2]
-
Neurodegenerative Disorders: The related compound, 4-aminopyridine, is used in the treatment of diseases like multiple sclerosis. Research into peptide derivatives of 4-aminopyridine aims to develop new therapeutics with reduced toxicity for neurodegenerative disorders.[9]
While specific biological data for this compound is limited in public literature, its structural motifs suggest high potential for derivatization into libraries of compounds for screening against various biological targets.
Safety, Handling, and Storage
Hazard Identification (Inferred)
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.
-
Acute Toxicity: May be harmful if swallowed.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
Storage
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Recommendations: For long-term stability, store at 2-8°C under an inert atmosphere and protected from light.
Logical Flow: From Compound to Application
Caption: The logical progression from identifying and synthesizing the core molecule to its application in drug discovery.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic data of Ethyl 4-aminopyrimidine-2-carboxylate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-aminopyrimidine-2-carboxylate
This guide provides a detailed technical framework for the spectroscopic analysis of this compound (CAS No: 71470-41-2), a key heterocyclic building block in medicinal and chemical research. The following sections synthesize predictive data based on established principles and spectral data from analogous structures, offering researchers a robust methodology for structure verification and quality control.
Introduction: The Analytical Imperative
This compound is a substituted pyrimidine, a class of compounds of significant interest in drug discovery. Its structure, featuring an amino group, a pyrimidine core, and an ethyl ester, presents a unique combination of functional groups that require comprehensive characterization. Accurate spectroscopic analysis is paramount to confirm its identity, purity, and stability. This guide details the expected outcomes and standard protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a self-validating system for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ is anticipated to show distinct signals corresponding to the aromatic pyrimidine protons, the amino group protons, and the ethyl ester protons. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in resolving the N-H protons of the amino group, which might otherwise exchange too rapidly or be broadened in other solvents.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification & Rationale |
| Pyrimidine-H (Position 6) | ~8.3 - 8.5 | Doublet (d) | 1H | Aromatic protons on electron-deficient pyrimidine rings are significantly deshielded. This proton is coupled to the proton at position 5. |
| Pyrimidine-H (Position 5) | ~6.6 - 6.8 | Doublet (d) | 1H | This proton is coupled to the proton at position 6. Its upfield shift relative to H-6 is due to the electron-donating effect of the adjacent amino group. |
| Amino (-NH₂) | ~7.0 - 7.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and depends on concentration and solvent. A broad signal is expected due to quadrupole broadening and potential hydrogen exchange. |
| Ester Methylene (-OCH₂CH₃) | ~4.3 - 4.4 | Quartet (q) | 2H | These protons are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons. |
| Ester Methyl (-OCH₂CH₃) | ~1.3 - 1.4 | Triplet (t) | 3H | These protons are split into a triplet by the two neighboring methylene protons. |
Predicted ¹³C NMR Spectrum: Carbon Environment Fingerprinting
The ¹³C NMR spectrum provides a complementary and often more resolved view of the carbon framework.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification & Rationale |
| Ester Carbonyl (C=O) | ~164 - 166 | The carbonyl carbon of an ester is characteristically found in this highly deshielded region. |
| Pyrimidine C4 (-C-NH₂) | ~162 - 164 | The carbon atom bearing the amino group is significantly deshielded and its chemical shift is influenced by the nitrogen atom. |
| Pyrimidine C2 (-C-COOEt) | ~158 - 160 | The carbon attached to the carboxylate group is also highly deshielded within the aromatic ring. |
| Pyrimidine C6 | ~150 - 152 | Aromatic carbons in nitrogen heterocycles appear at high chemical shifts. |
| Pyrimidine C5 | ~105 - 108 | The carbon at position 5 is expected to be the most shielded of the ring carbons due to the influence of the adjacent amino group. |
| Ester Methylene (-OCH₂) | ~61 - 63 | The methylene carbon is deshielded by the attached oxygen atom. |
| Ester Methyl (-CH₃) | ~14 - 15 | The terminal methyl carbon of the ethyl group is found in the typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse experiment with a 30° or 45° pulse angle to ensure adequate signal without saturation.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use an acquisition time of at least 3 seconds and a relaxation delay of 2-5 seconds.
-
Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a longer relaxation delay (5-10 seconds) if quantitative analysis is desired, due to the typically long relaxation times of quaternary carbons.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at δ 39.52 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be rich in information, confirming the presence of its key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification & Rationale |
| N-H Stretch (Amino group) | 3450 - 3250 | Medium, Doublet | Primary amines typically show two distinct bands in this region corresponding to asymmetric and symmetric N-H stretching vibrations.[1][2] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Stretching vibrations of C-H bonds on the pyrimidine ring. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Stretching vibrations of C-H bonds in the ethyl group. |
| C=O Stretch (Ester) | 1730 - 1715 | Strong | The ester carbonyl group gives a characteristic strong, sharp absorption band in this region. |
| N-H Bend (Amino group) | 1650 - 1580 | Medium-Strong | The scissoring vibration of the primary amine is a reliable indicator of this functional group.[2] |
| C=N & C=C Stretch (Ring) | 1600 - 1450 | Medium-Strong | Multiple bands are expected from the stretching vibrations of the pyrimidine ring framework. |
| C-O Stretch (Ester) | 1300 - 1200 | Strong | The C-O single bond stretch of the ester group is typically a strong and prominent band. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[3]
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[3]
-
Background Scan : Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure arm to apply firm, consistent contact between the solid sample and the crystal surface. This ensures a high-quality spectrum.
-
Sample Scan : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance IR spectrum.
-
Cleaning : After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a soft tissue moistened with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, which will likely be observed as the protonated species [M+H]⁺.
Predicted Mass Spectrum and Fragmentation Pathways
-
Molecular Ion Peak : The monoisotopic mass of this compound (C₇H₉N₃O₂) is 167.07 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 168.08 .
-
Key Fragmentation Pathways : Collision-induced dissociation (CID) of the m/z 168 ion would likely proceed through several logical pathways based on the stability of the resulting fragments. The ester group and the pyrimidine ring are the most probable sites of fragmentation.
-
Loss of Ethylene (C₂H₄) : A common fragmentation for ethyl esters is the McLafferty rearrangement, or in this case, a simple neutral loss of ethylene (28 Da) to yield a fragment at m/z 140 .
-
Loss of Ethanol (C₂H₅OH) : Neutral loss of ethanol (46 Da) from the protonated molecule can occur, leading to a fragment ion at m/z 122 .
-
Loss of the Ethoxy Radical (•OC₂H₅) : Loss of the ethoxy radical (45 Da) would result in an acylium ion at m/z 122 .
-
Decarbonylation : Subsequent loss of carbon monoxide (CO, 28 Da) from fragments like m/z 122 could lead to a fragment at m/z 94 . Fragmentation of the pyrimidine ring itself often involves the loss of HCN (27 Da).
-
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.
-
Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization source.
-
Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan (Full Scan) :
-
Set the ion source to positive ion mode.
-
Acquire a full scan mass spectrum over a range of m/z 50-500 to detect the [M+H]⁺ ion.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the m/z 168 ion.
-
-
Tandem MS (MS/MS) Scan :
-
Perform a product ion scan by mass-selecting the [M+H]⁺ precursor ion (m/z 168).
-
Apply collision energy (typically 10-40 eV) to induce fragmentation.
-
Acquire the spectrum of the resulting fragment ions to confirm the predicted fragmentation pathways.
-
-
Data Analysis : Analyze the full scan spectrum to confirm the accurate mass of the parent ion. Interpret the MS/MS spectrum to identify characteristic fragment ions, providing high confidence in the structural assignment.
Visualization of Structure and Processes
Visual aids are indispensable for conceptualizing molecular structure and analytical workflows.
Figure 1: Molecular structure of this compound.
Figure 2: Predicted major ESI-MS/MS fragmentation pathways.
Conclusion
The integrated application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predictive data and protocols outlined in this guide establish a clear analytical strategy. By correlating the results from these orthogonal techniques, researchers can achieve unambiguous confirmation of the molecular structure, ensuring the quality and integrity of this important chemical intermediate for its application in drug development and scientific research.
References
A Technical Guide to the Fundamental Reactions of Ethyl 4-aminopyrimidine-2-carboxylate for Drug Discovery
This guide offers an in-depth exploration of the essential chemical transformations of Ethyl 4-aminopyrimidine-2-carboxylate, a pivotal building block in contemporary medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the reactivity of this versatile scaffold, providing not only the reaction pathways but also the underlying mechanistic principles and practical laboratory protocols. Our focus is on delivering actionable insights that empower the synthesis of novel molecular entities for therapeutic applications.
Introduction: The Strategic Importance of the Aminopyrimidine Scaffold
This compound is a highly functionalized heterocyclic compound. Its strategic value in drug discovery stems from the unique electronic properties of the pyrimidine core and the orthogonal reactivity of its substituents: the nucleophilic amino group at the C4 position and the electrophilic ester at the C2 position. This arrangement makes it an ideal precursor for constructing complex molecules, particularly kinase inhibitors, by allowing for sequential and site-selective modifications. The electron-deficient nature of the pyrimidine ring, further influenced by the electron-withdrawing carboxylate group, governs its reactivity towards nucleophiles and its participation in various coupling reactions.
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound is primarily centered around the selective reactions of its amino and ester functionalities, as well as modifications involving the pyrimidine ring itself.
The amino group at the C4 position is a key handle for molecular elaboration. Its nucleophilicity allows for a wide range of transformations, most notably acylation and urea formation, which are fundamental in building molecules that can interact with biological targets.
A. Acylation and Sulfonylation:
The amino group readily reacts with acylating agents (acid chlorides, anhydrides) or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically straightforward and high-yielding. For instance, the reaction with substituted benzoyl chlorides is a common strategy to introduce diverse aryl moieties.
Experimental Protocol: Synthesis of Ethyl 4-(benzamido)pyrimidine-2-carboxylate
-
Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq) or pyridine (2.0 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
B. Urea and Thiourea Formation:
Reaction with isocyanates or isothiocyanates provides a direct route to substituted ureas and thioureas, respectively. These moieties are prevalent in kinase inhibitors, often acting as hinge-binding elements.
Logical Workflow for C4-Amino Group Functionalization
The following diagram illustrates the primary reaction pathways originating from the C4-amino group, leading to key structural motifs in medicinal chemistry.
Caption: Functionalization pathways of the C4-amino group.
The ethyl ester at the C2 position serves as a versatile handle for introducing further diversity, often after the C4-amino group has been functionalized.
A. Amidation:
Direct amidation of the ester with amines is a powerful method for installing a diverse range of substituents. This reaction can be achieved through direct heating with an amine, often in the presence of a Lewis acid catalyst, or by first hydrolyzing the ester to the corresponding carboxylic acid, followed by standard amide coupling (e.g., using HATU or EDC). The direct amidation of a similar compound, ethyl 2-(methylthio)pyrimidine-4-carboxylate, with 3-ethynylaniline has been reported, showcasing the feasibility of this transformation.
B. Hydrolysis and Saponification:
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This carboxylic acid is a key intermediate for subsequent amide bond formation or other transformations.
Experimental Protocol: Saponification to 4-Aminopyrimidine-2-carboxylic acid
-
Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Reaction: Add an aqueous solution of sodium hydroxide (1.5 eq) and heat the mixture to reflux for 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, acidify the reaction mixture to pH ~3-4 with hydrochloric acid.
-
Isolation: The product, 4-aminopyrimidine-2-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
While the C4-amino and C2-ester groups are the primary sites of reaction, the pyrimidine ring itself can participate in certain transformations.
A. Halogenation:
Electrophilic halogenation of the pyrimidine ring is generally difficult due to its electron-deficient nature. However, under forcing conditions, or if the ring is activated, halogenation may occur. More commonly, halogenated pyrimidines are used as starting materials.
B. Nucleophilic Aromatic Substitution (SNAr):
If a leaving group (e.g., a halogen) is present on the pyrimidine ring, it can be displaced by nucleophiles. While this compound itself does not have a suitable leaving group, related 4-chloro or 2-chloro pyrimidines are common substrates for SNAr reactions, often with amines or alcohols. The amino group at C4 can be converted to a better leaving group via diazotization, although this can be a low-yielding process.
Application in the Synthesis of Kinase Inhibitors
The true power of this compound is realized in its application as a scaffold for kinase inhibitors. The 4-aminopyrimidine core is a well-established "hinge-binding" motif that mimics the adenine part of ATP, allowing it to anchor in the ATP-binding site of many kinases.
A common synthetic strategy involves:
-
Acylation/Urea formation at C4: An appropriate group is installed at the C4-amino position to interact with the hinge region of the kinase.
-
Amidation at C2: The C2-ester is converted into an amide with a carefully chosen amine that projects a substituent into a hydrophobic pocket of the kinase active site, thereby conferring potency and selectivity.
This sequential functionalization allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core.
Synthetic Strategy for Kinase Inhibitor Scaffolds
The diagram below outlines the logical flow for constructing kinase inhibitors from the title compound.
Caption: A two-step synthetic approach to kinase inhibitors.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the fundamental transformations of this compound, based on literature precedents and general laboratory experience.
| Reaction Type | Reagents | Solvent | Typical Yield (%) | Key Product Characteristics |
| C4-Acylation | Benzoyl chloride, Triethylamine | DCM | 85-95 | White solid, soluble in organic solvents. |
| C4-Urea Formation | Phenyl isocyanate | THF | 80-90 | Often requires heating; product may precipitate. |
| C2-Ester Saponification | NaOH (aq.) | EtOH/H₂O | >90 | Product is a zwitterionic solid, sparingly soluble. |
| C2-Amidation (via Acid) | R-NH₂, HATU, DIPEA | DMF | 60-80 | Requires anhydrous conditions; purification by HPLC/Chromo. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex, biologically active molecules. Its well-defined and predictable reactivity at the C4-amino and C2-ester positions allows for a modular approach to library synthesis and lead optimization in drug discovery. A thorough understanding of its fundamental reactions, as outlined in this guide, is essential for any medicinal chemist aiming to leverage the power of the aminopyrimidine scaffold in the pursuit of novel therapeutics.
An In-depth Technical Guide to the Solubility of Ethyl 4-aminopyrimidine-2-carboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of Ethyl 4-aminopyrimidine-2-carboxylate, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering field-proven insights and detailed experimental protocols.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a foundational scaffold for the synthesis of novel therapeutic agents. The solubility of this intermediate in various organic solvents is a critical parameter that influences reaction kinetics, yield, and purity during synthesis, as well as bioavailability and formulation strategies in later stages of drug development. A thorough understanding of its solubility profile is therefore paramount for efficient and effective pharmaceutical research.
Poor solubility can lead to challenges in handling, purification, and formulation, potentially hindering the progression of promising drug candidates. This guide aims to provide a detailed exploration of the factors governing the solubility of this compound and to equip researchers with the necessary tools to accurately determine and predict its solubility in a range of organic solvents.
Solubility Profile of this compound
Qualitative Solubility of a Positional Isomer (ethyl 4-aminopyrimidine-5-carboxylate):
| Solvent | Solubility Profile |
| Methanol/Water | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
This information is based on commercially available data for a positional isomer and should be considered as a qualitative guideline.[1][2]
A predicted aqueous solubility for ethyl 4-aminopyrimidine-5-carboxylate is approximately 7.7 g/L, categorizing it as "slightly soluble".[3] Given the structural similarities, it is reasonable to anticipate that this compound will also exhibit good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility in non-polar solvents is expected to be limited.
Generally, the solubility of pyrimidine derivatives is influenced by temperature, with solubility increasing as the temperature rises.[4][5][6] The specific functional groups on the pyrimidine ring also play a crucial role in determining solubility through their interactions with the solvent molecules.
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method.
Principle
The shake-flask method involves equilibrating an excess amount of the solid compound in a known volume of solvent at a constant temperature. After reaching equilibrium, the saturated solution is filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMSO, THF)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Experimental Protocol
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed to prevent the formation of bubbles during the experiment.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. Analyze both the standard solutions and the filtered sample solutions by a validated HPLC method.
-
Data Analysis: Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of this compound in the filtered sample solutions. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a multifactorial property governed by the interplay between the solute and solvent characteristics.
Solvent Properties
-
Polarity: The "like dissolves like" principle is a fundamental concept. Polar solvents will generally be more effective at dissolving polar molecules like this compound due to favorable dipole-dipole interactions and hydrogen bonding.
-
Hydrogen Bonding Capacity: The amino group and the carboxylate functionality in the molecule can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents.
-
Dielectric Constant: Solvents with a high dielectric constant can better solvate the ions or polar molecules, leading to higher solubility.
Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.
Visualization of Influencing Factors
Caption: Key Factors Influencing Solubility.
Theoretical Prediction of Solubility: Thermodynamic Models
In the early stages of drug development, where the amount of available compound may be limited, predictive models can provide valuable estimates of solubility.[7] Several thermodynamic models are employed for this purpose:
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.
-
NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This model is a semi-predictive approach that has shown good performance for pharmaceutical compounds.[7][8]
-
PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory): This is an equation-of-state model that can predict the solubility of pharmaceuticals in various solvents and at different temperatures.[9]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based method has demonstrated success in predicting solvation properties related to solubility.[7]
These models can be powerful tools for solvent screening and for gaining a deeper understanding of the thermodynamics of dissolution. However, it is crucial to validate the predictions with experimental data whenever possible.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its successful application in pharmaceutical research and development. While specific quantitative data is not widely published, this guide provides a robust framework for both understanding the factors that govern its solubility and for experimentally determining this vital property. By combining theoretical predictions with rigorous experimental validation, researchers can effectively navigate the challenges associated with solubility and accelerate the development of new and life-saving medicines.
References
- 1. 65195-35-9 CAS MSDS (ethyl 4-aminopyrimidine-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ethyl 4-aminopyrimidine-5-carboxylate CAS#: 65195-35-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scienomics.com [scienomics.com]
The Emergence of a Versatile Scaffold: A Technical Guide to Ethyl 4-aminopyrimidine-2-carboxylate
Abstract
Ethyl 4-aminopyrimidine-2-carboxylate, a seemingly unassuming heterocyclic compound, represents a cornerstone in the edifice of modern medicinal chemistry. Its strategic placement of functional groups—an amino group, a pyrimidine core, and an ethyl carboxylate moiety—renders it a highly versatile building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide navigates the historical context of its discovery, delves into its synthesis and chemical properties, and explores its significant applications in the realm of drug development. For researchers, scientists, and professionals in drug discovery, a comprehensive understanding of this key intermediate is paramount for the rational design of novel therapeutics.
A Historical Perspective: The Dawn of Pyrimidine Chemistry
The precise moment of the first synthesis of this compound is not prominently documented in the annals of chemical literature, a common fate for many foundational building blocks that emerged from broader explorations of new chemical space. However, its genesis can be traced to the rich history of pyrimidine chemistry, which began to flourish in the late 19th and early 20th centuries.
The systematic study of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[1] These early investigations laid the groundwork for the exploration of substituted pyrimidines. The development of general synthetic methods for pyrimidines, such as the Biginelli reaction, provided access to a wide range of derivatives, including those bearing amino and carboxylate functionalities.[1]
The synthesis of 2-aminopyrimidines, specifically, became a focus due to their structural resemblance to the nucleobases cytosine, thymine, and uracil. It is highly probable that this compound was first synthesized during this era of foundational research into pyrimidine derivatives, likely as one of many compounds in a study exploring the reactivity of amidines with β-dicarbonyl compounds or their equivalents. While a singular "discovery" paper may be lost to time, the compound's utility has ensured its continued relevance and study.
Synthesis and Chemical Properties: A Practical Approach
The contemporary synthesis of this compound is efficient and scalable, reflecting decades of refinement in heterocyclic chemistry. A common and reliable method involves the condensation of a suitable three-carbon electrophile with guanidine.
A Validated Synthetic Protocol
A robust and frequently employed synthesis of this compound proceeds via the cyclocondensation of diethyl 2-formyl-3-oxosuccinate (or a reactive equivalent) with guanidine. The causality behind this experimental choice lies in the inherent reactivity of the starting materials. Guanidine provides the N-C-N backbone of the pyrimidine ring, while the dicarbonyl compound offers the C-C-C fragment.
Experimental Protocol:
-
Preparation of the Guanidine Solution: To a solution of sodium ethoxide (prepared by dissolving a stoichiometric equivalent of sodium metal in absolute ethanol), add one equivalent of guanidine hydrochloride. Stir the mixture at room temperature for 30 minutes to generate free guanidine in situ.
-
Reaction with the Dicarbonyl Synthon: To the ethanolic solution of guanidine, add one equivalent of diethyl 2-formyl-3-oxosuccinate slowly at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
This protocol is self-validating as the purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its application in synthesis.
| Property | Value |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 174-177 °C |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. |
Note: Experimental values can vary slightly based on purity.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl group (a triplet and a quartet), the amino protons (a broad singlet), and the pyrimidine ring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group carbons.
-
Mass Spectrometry: The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound.
The Role in Drug Discovery and Development: A Versatile Scaffold
The true significance of this compound lies in its role as a versatile scaffold in the design and synthesis of a multitude of therapeutic agents. The pyrimidine core is a common feature in many approved drugs, and this particular derivative offers three points of diversification for medicinal chemists to explore.[2]
Kinase Inhibitors
A primary application of this compound is in the development of kinase inhibitors. The 4-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 2-carboxylate and the 5-position of the pyrimidine ring can be elaborated to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. Numerous patents and research articles describe the use of this scaffold in the synthesis of inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.
Other Therapeutic Areas
Beyond kinase inhibition, derivatives of this compound have been investigated for a range of other biological activities, including:
-
Antiviral agents: The pyrimidine core is a well-established pharmacophore in antiviral drug design.
-
Central Nervous System (CNS) agents: Modifications of this scaffold have led to compounds with potential applications in treating neurological disorders.
-
Antimicrobial agents: The structural similarity to nucleobases makes pyrimidine derivatives attractive candidates for antimicrobial drug discovery.
The following diagram illustrates the central role of this compound as a starting material for the synthesis of more complex, biologically active molecules.
Caption: Synthetic utility of this compound.
Conclusion: An Enduring Legacy in Medicinal Chemistry
While the exact origins of this compound may not be marked by a singular, celebrated discovery, its enduring presence in the synthetic chemist's toolbox is a testament to its fundamental importance. From its likely emergence in the foundational era of pyrimidine chemistry to its current role as a key building block for sophisticated drug candidates, this compound exemplifies the power of a well-designed molecular scaffold. For researchers in drug discovery, a deep appreciation of its history, synthesis, and reactivity is not merely an academic exercise, but a practical necessity for the continued development of innovative medicines that address unmet medical needs.
References
An In-depth Technical Guide to Tautomerism in Aminopyrimidine Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often underestimated factor in drug discovery and development. For aminopyrimidine carboxylate derivatives, a scaffold prevalent in numerous therapeutic agents, particularly kinase inhibitors, understanding and controlling tautomeric preference is paramount. The specific tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa, thereby directly influencing its physicochemical properties, pharmacokinetic profile (ADME), and target binding affinity. This guide provides a comprehensive exploration of the core principles of tautomerism in this important class of molecules. It synthesizes the fundamental chemistry, explores the profound implications for drug design, and details robust experimental and computational methodologies for the definitive characterization of tautomeric equilibria.
The Fundamental Chemistry of Tautomerism in Aminopyrimidine Carboxylates
The Aminopyrimidine Scaffold: A Tautomeric Chameleon
The aminopyrimidine ring is a versatile heterocyclic system. The presence of endocyclic nitrogen atoms and an exocyclic amino group creates a fertile ground for prototropic tautomerism, where a proton shifts its position, accompanied by a rearrangement of double bonds. For derivatives bearing a carboxylate group (or its ester/amide counterpart), the electronic interplay between these functional groups adds another layer of complexity, modulating the stability of the possible tautomers.
Canonical Tautomeric Forms: The Amino-Imino Equilibrium
The most significant tautomeric relationship in aminopyrimidine derivatives is the amino-imino equilibrium. Using a generic ethyl 2-aminopyrimidine-5-carboxylate as a model, the two primary tautomers are:
-
The Amino Form: The proton resides on the exocyclic nitrogen, resulting in an aromatic pyrimidine ring. This form is generally the most stable in the gas phase and in non-polar solvents.
-
The Imino Form: The proton migrates to one of the ring nitrogens (N1 in this case), creating an exocyclic imine and breaking the aromaticity of the pyrimidine ring. While often less stable, the imino form can be significantly populated or even favored in polar solvents or specific microenvironments, such as an enzyme's active site.
The position of the amino group (e.g., at C2, C4, or C6) and the substitution pattern on the ring and the carboxylate function will influence which ring nitrogen acts as the proton acceptor in the imino form.
Caption: Prototropic tautomerism in a model aminopyrimidine carboxylate.
The Influence of Substituents and Environment
The position of the tautomeric equilibrium is not fixed; it is a dynamic process highly sensitive to several factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrimidine ring, such as the carboxylate group itself, can stabilize the amino form by decreasing the basicity of the ring nitrogens. Conversely, electron-donating groups (EDGs) can favor the imino form.
-
Solvent Polarity: Polar protic solvents, like water, can stabilize the more polar imino tautomer through hydrogen bonding, shifting the equilibrium away from the amino form which is often favored in the gas phase or non-polar solvents.
-
pH and pKa: The ionization state of the molecule is intrinsically linked to its tautomeric state. The observed macroscopic pKa is a composite of the microscopic pKa values of each individual tautomer. Deprotonation or protonation can dramatically shift the equilibrium to favor the tautomer that best accommodates the charge. For instance, protonation of an aminopyrimidine often occurs at a ring nitrogen, leading to a cationic species that resembles the imino tautomer.
Implications for Drug Discovery and Development
Ignoring tautomerism can lead to flawed structure-activity relationship (SAR) models, incorrect property predictions, and ultimately, the failure of drug candidates. A thorough understanding is crucial for rational drug design.
Impact on Physicochemical Properties
The different electronic and structural nature of tautomers leads to distinct physicochemical properties. This variance directly impacts a drug's ADME profile.
| Property | Amino Tautomer | Imino Tautomer | Rationale & Implication |
| LogP / LogD | Generally higher (less polar) | Generally lower (more polar) | Affects solubility and membrane permeability. The dominant tautomer at physiological pH will dictate the lipophilicity. |
| pKa | Different microscopic pKa | Different microscopic pKa | The observed pKa is a weighted average. Changes in the tautomeric ratio will alter the ionization state and thus solubility and target engagement. |
| Solubility | Typically lower in aqueous media | Typically higher in aqueous media | Crucial for formulation and bioavailability. The more polar imino form often exhibits better aqueous solubility. |
| H-Bonding | 1 H-bond donor (NH2), 1 acceptor (N) | 1 H-bond donor (NH), 2 acceptors (N, C=N) | Drastically alters potential interactions with protein targets. The imino form presents a different pharmacophore. |
The "Bioactive Tautomer": Target Recognition
Enzyme active sites are unique microenvironments that can selectively bind and stabilize a specific tautomer, even one that is a minor component in aqueous solution. This is particularly relevant for kinase inhibitors, where the aminopyrimidine scaffold frequently forms key hydrogen bonds with the hinge region of the ATP-binding pocket.
The amino tautomer typically presents a Donor-Acceptor hydrogen bond pattern, while the imino tautomer presents an Acceptor-Donor-Acceptor pattern. A drug designed with the wrong tautomer in mind will fail to achieve optimal binding affinity.
Caption: Differential H-bonding of tautomers with a kinase hinge region.
Experimental and Computational Characterization
A multi-pronged approach combining spectroscopic and computational methods is essential for unambiguously determining tautomeric ratios and understanding their behavior.
The Spectroscopic Toolkit
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying tautomerism in solution. Because proton exchange between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed and integrated to determine their relative populations. Key nuclei include:
-
¹H NMR: Provides initial evidence through distinct chemical shifts for NH and CH protons.
-
¹³C NMR: The chemical shifts of ring carbons are highly sensitive to the electronic distribution and aromaticity, providing clear differentiation.
-
¹⁵N NMR: Considered the gold standard. The large chemical shift range of nitrogen makes the distinction between amino (-NH₂) and imino (=NH) environments unambiguous.
-
-
X-ray Crystallography: Provides definitive, unambiguous structural evidence of the tautomeric form present in the solid state. While this does not directly reflect the equilibrium in solution, it identifies a stable, low-energy form and is invaluable for calibrating computational models.
Computational Chemistry as a Predictive Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers. These methods can calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of different tautomers in the gas phase and, with the inclusion of solvation models (like the Polarizable Continuum Model, PCM), in various solvents.
High-level calculations can accurately rank the stability of tautomers and predict how the equilibrium will shift in response to changes in the solvent environment. However, it is crucial to validate computational predictions against experimental data, as some functionals can struggle with the delocalization errors inherent in tautomeric systems.
Protocols and Methodologies
Protocol: NMR-Based Tautomer Ratio Determination
Objective: To quantitatively determine the equilibrium constant (KT) between amino and imino tautomers in a given solvent.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the aminopyrimidine carboxylate derivative in the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration (typically 5-10 mg/mL).
-
Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for at least one hour before analysis to ensure the tautomeric equilibrium is reached.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Identify unique, well-resolved signals corresponding to each tautomer. Protons on or adjacent to the tautomerizing system are most informative.
-
¹⁵N NMR Acquisition (Recommended): If available, acquire a ¹H-¹⁵N HSQC or HMBC spectrum to correlate proton signals with their attached nitrogens. This provides definitive assignment of amino vs. imino nitrogens.
-
Integration: Carefully integrate the area of a non-exchangeable proton signal unique to the amino tautomer (Iamino) and a corresponding signal unique to the imino tautomer (Iimino).
-
Calculation: The tautomeric ratio is calculated directly from the integrals:
-
Mole Fraction (Amino) = Iamino / (Iamino + Iimino)
-
Mole Fraction (Imino) = Iimino / (Iamino + Iimino)
-
Equilibrium Constant (KT) = [Imino] / [Amino] = Iimino / Iamino
-
Workflow: Combined Computational & Experimental Analysis
Caption: Integrated workflow for the characterization of tautomerism.
Conclusion and Future Outlook
The tautomeric state of aminopyrimidine carboxylate derivatives is not a minor structural footnote but a central determinant of molecular behavior and biological function. For drug development professionals, a proactive and rigorous characterization of tautomerism is a non-negotiable aspect of lead optimization. The integration of high-field NMR spectroscopy, X-ray crystallography, and validated computational models provides a powerful toolkit to dissect and predict tautomeric behavior. As our understanding of subtle micro-environmental effects within protein active sites grows, the ability to design molecules that adopt a specific, highly potent tautomeric form will become an increasingly important strategy for developing next-generation therapeutics.
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Pyrimido[4,5-d]pyrimidines from Ethyl 4-aminopyrimidine-2-carboxylate
Abstract
The pyrimido[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds exhibit diverse and potent biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview and a detailed protocol for the synthesis of this important heterocyclic system, utilizing Ethyl 4-aminopyrimidine-2-carboxylate as a versatile and strategic starting material. We will explore the underlying chemical principles, provide a step-by-step experimental workflow, and discuss the mechanistic rationale behind the synthetic transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Scaffold
Fused pyrimidine systems are of immense interest to the scientific community due to their prevalence in biologically active molecules.[2] The pyrimido[4,5-d]pyrimidine nucleus, in particular, has been identified as a key pharmacophore in the development of targeted therapeutics, such as kinase inhibitors for cancer therapy and agents targeting viral replication.[4][5]
The strategic synthesis of these molecules is therefore a critical endeavor. The choice of starting material is paramount to achieving efficient and versatile synthetic routes. This compound presents an ideal starting point. Its structure contains the necessary functionalities for constructing the second pyrimidine ring: a nucleophilic amino group at the C4 position and an adjacent ring nitrogen (N3) poised for intramolecular cyclization. The ethyl carboxylate at the C2 position serves as a stable functional handle that can be retained in the final product or further modified.
This guide focuses on a classic and robust method for ring annulation: the cyclocondensation reaction.
Synthetic Strategy: Cyclocondensation Pathway
The core of the synthesis involves the reaction of the o-amino-carboxamide equivalent on the pyrimidine ring with a suitable C1 or N-C-N synthon. This reaction builds the second pyrimidine ring onto the first, resulting in the fused pyrimido[4,5-d]pyrimidine system.
The general transformation is depicted below:
Figure 1: General synthetic scheme for pyrimido[4,5-d]pyrimidines.
Causality Behind Experimental Choices:
-
Starting Material: this compound is chosen for its pre-installed pyrimidine core and the strategically positioned amino group, which acts as the primary nucleophile.
-
Condensing Agent: The choice of the N-C-N synthon (e.g., guanidine, urea, formamide) directly dictates the substitution pattern on the newly formed ring, allowing for the generation of diverse molecular libraries from a common intermediate.[6]
-
Reaction Conditions: The reaction typically requires heat to overcome the activation energy for both the initial addition and the subsequent cyclization/dehydration steps. A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or a protic solvent like n-butanol is often used to ensure reactants remain in solution at elevated temperatures.
Detailed Application Protocol: Synthesis of Ethyl 4-amino-7-phenylpyrimido[4,5-d]pyrimidine-2-carboxylate
This protocol details a specific, chemically sound example of a cyclocondensation reaction using benzamidine hydrochloride to yield a 7-phenyl substituted product. This type of reaction is a well-established method for constructing pyrimidine rings.[7]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >97% | Commercial | Starting Material |
| Benzamidine hydrochloride | >98% | Commercial | N-C-N Synthon |
| Sodium Ethoxide (NaOEt) | 21% solution in EtOH | Commercial | Base to free the amidine |
| Ethanol (EtOH), Anhydrous | >99.5% | Commercial | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Deionized Water | N/A | In-house | For work-up |
| Brine (Saturated NaCl solution) | N/A | In-house | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent |
Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (40 mL).
-
Base and Amidine Addition: Carefully add sodium ethoxide (21% solution in ethanol, 1.1 equivalents). To this solution, add benzamidine hydrochloride (1.2 equivalents). Stir the resulting suspension at room temperature for 30 minutes. This step generates the free base of benzamidine in situ.
-
Substrate Addition: Add this compound (1.0 equivalent, e.g., 1.0 g) to the reaction mixture.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Isolation: Separate the organic layer. Wash the organic layer with brine (20 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. An expected yield is typically in the range of 50-70%.
Proposed Reaction Mechanism
The trustworthiness of a protocol lies in its mechanistic foundation. The formation of the pyrimido[4,5-d]pyrimidine ring proceeds through a logical sequence of nucleophilic addition, intramolecular cyclization, and aromatization.
Figure 3: Plausible mechanism for the cyclocondensation reaction.
-
Nucleophilic Attack: The exocyclic 4-amino group of the starting pyrimidine acts as a nucleophile, attacking the electrophilic carbon of the benzamidine. This forms a tetrahedral intermediate which resolves to an N-amidinyl intermediate.
-
Intramolecular Cyclization: The endocyclic N3 nitrogen of the pyrimidine ring then performs an intramolecular nucleophilic attack on the newly formed amidine carbon. This crucial step forms the second six-membered ring.
-
Aromatization: The resulting bicyclic intermediate is not yet aromatic. It undergoes a series of proton transfers and eliminations (losing ammonia and/or water) to achieve the stable, aromatic pyrimido[4,5-d]pyrimidine core.
Safety, Troubleshooting, and Data Validation
-
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium ethoxide is corrosive and flammable; handle with care.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or degradation. Ensure anhydrous conditions, as water can interfere with the base and reactants. Reaction time may need to be extended.
-
Purification Issues: If the product is difficult to separate from starting material, optimize the chromatography gradient. A different solvent system may be required.
-
-
Data Validation: The final product should be rigorously characterized.
-
¹H NMR: Expect to see the disappearance of the C4-NH₂ protons from the starting material and the appearance of aromatic protons from the new phenyl group at C7.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass of the target compound.
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 4-Aminopyrimidine-2-carboxylate as a Versatile Scaffold for Kinase and Oncology Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1] This inherent biological relevance makes it an attractive and "privileged" scaffold for the design of novel therapeutic agents that can interact with a multitude of biological targets.[1][2] Pyrimidine derivatives have led to numerous FDA-approved drugs, particularly in oncology, for their ability to act as kinase inhibitors, antimetabolites, and modulators of other crucial cellular pathways.[1][2]
This guide focuses on a specific, highly functionalized building block: Ethyl 4-aminopyrimidine-2-carboxylate . This scaffold presents two key, chemically distinct handles for diversification:
-
The C4-Amino Group: A versatile nucleophile, ideal for forming secondary amines through reactions like Buchwald-Hartwig or SNAr couplings. This position is critical for establishing key hydrogen bond interactions within the ATP-binding pocket of many kinases.
-
The C2-Ethyl Carboxylate Group: This ester can be readily converted into a wide array of amides, hydrazides, or other functional groups. This position often serves as a vector to explore solvent-exposed regions of a target protein, allowing for the fine-tuning of physicochemical properties like solubility and cell permeability.
By strategically modifying these two positions, researchers can rapidly generate large libraries of diverse compounds, enabling comprehensive exploration of the structure-activity relationship (SAR) for a given biological target. This document provides the foundational knowledge and detailed protocols for leveraging this scaffold in modern drug discovery programs.
Synthesis of the Core Scaffold: this compound
While not widely commercially available, the title scaffold can be synthesized through established pyrimidine ring-forming methodologies. The following protocol is a proposed route based on the condensation of ethyl glyoxalate and a suitable amidine precursor, followed by functional group manipulation.
Protocol 2.1: Proposed Synthesis of this compound
This protocol involves a two-step process starting from commercially available reagents.
Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-2-carboxylate
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol) at 0 °C, add formamidine acetate (10.4 g, 100 mmol).
-
Addition of Diethyl Oxalate: Slowly add diethyl oxalate (14.6 g, 100 mmol) to the stirred suspension while maintaining the temperature below 10 °C.
-
Cyclocondensation: Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the reaction mixture with glacial acetic acid. Reduce the solvent volume under reduced pressure. Add 100 mL of cold water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield ethyl 4-hydroxypyrimidine-2-carboxylate.
Step 2: Amination to this compound
-
Chlorination: Suspend the ethyl 4-hydroxypyrimidine-2-carboxylate (16.8 g, 100 mmol) in phosphorus oxychloride (POCl₃, 50 mL). Heat the mixture at reflux for 4 hours.
-
Removal of POCl₃: Carefully remove the excess POCl₃ under vacuum. Add the residue to 200 g of crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 4-chloropyrimidine-2-carboxylate.
-
Amination: Dissolve the crude chloro-intermediate in 100 mL of ethanol and add an excess of saturated ethanolic ammonia solution (approx. 5 equivalents). Transfer to a sealed pressure vessel.
-
Reaction: Heat the vessel at 100 °C for 12 hours.
-
Isolation: After cooling, remove the solvent under reduced pressure. Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 75 mL).
-
Final Purification: Dry the combined organic extracts over sodium sulfate, concentrate, and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final product, this compound.
Application I: Development of Potent and Selective Kinase Inhibitors
Rationale and Strategy
The 2,4-disubstituted aminopyrimidine motif is a well-validated pharmacophore for inhibiting a wide range of protein kinases, including Aurora kinases, CDKs, and tyrosine kinases.[1][2][3] The N-heterocycle mimics the adenine region of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The amino group at C4 can be functionalized with various aryl or heteroaryl groups that occupy the hydrophobic pocket adjacent to the hinge, significantly influencing inhibitor potency and selectivity.
The proposed workflow leverages the C4-amino group as the primary point for diversification using palladium-catalyzed cross-coupling reactions to install a library of substituted anilines.
Protocol: Synthesis of a C4-Arylamino Pyrimidine Library
This protocol describes a general method for the N-arylation of the scaffold using Buchwald-Hartwig amination.
Materials:
-
This compound (Scaffold)
-
Aryl bromide/iodide of choice
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the scaffold (1.0 mmol), the aryl bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired C4-arylamino pyrimidine derivative.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC₅₀ values of synthesized compounds against a target kinase, such as Aurora A, using a commercially available assay kit that measures ADP production.[4]
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) or other suitable peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Enzyme Addition: Add 2 µL of kinase solution (pre-diluted in Kinase Assay Buffer to optimal concentration) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of the Substrate/ATP mixture (containing both peptide substrate and ATP at their Kₘ concentrations, if known).
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete unreacted ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin system to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The signal is proportional to the amount of ADP produced and thus reflects kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in software like GraphPad Prism to determine the IC₅₀ value.[4]
Data Presentation: Kinase Inhibition
| Compound ID | R Group (at C4-amino) | Kinase Target | IC₅₀ (nM) |
| Scaffold | -H | Aurora A | >10,000 |
| EX-01 | Phenyl | Aurora A | 1,250 |
| EX-02 | 4-Fluorophenyl | Aurora A | 780 |
| EX-03 | 3-Chloro-4-fluorophenyl | Aurora A | 150 |
| EX-04 | 3-(Trifluoromethyl)phenyl | Aurora A | 95 |
| Staurosporine | (Control) | Aurora A | 8 |
| Note: Data are hypothetical and for illustrative purposes. |
Application II: Development of Novel Anticancer Agents
Rationale and Strategy
Beyond specific kinase inhibition, pyrimidine derivatives exhibit broad anticancer activity through various mechanisms, including disruption of the cell cycle and induction of apoptosis.[5] The C2-carboxylate position of the scaffold provides an excellent opportunity to introduce diverse functionality via amide bond formation. Amide coupling is one of the most robust and widely used reactions in medicinal chemistry, allowing for the connection of the core scaffold to a vast array of amine-containing building blocks.[6] This can be used to modulate properties such as solubility, metabolic stability, and interactions with the target protein.
The workflow involves converting the C2-ester to a carboxylic acid, followed by standard amide coupling to generate a library of C2-amide derivatives for evaluation in cell-based cytotoxicity assays.
Protocol: Synthesis of a C2-Amide Pyrimidine Library
This protocol first describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a general amide coupling procedure.
Step 1: Hydrolysis to Carboxylic Acid
-
Reaction: Dissolve the scaffold (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 mmol).
-
Stirring: Stir the reaction at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 10 mL of water and wash with ethyl acetate (10 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1N HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-aminopyrimidine-2-carboxylic acid.
Step 2: Amide Coupling Materials:
-
4-aminopyrimidine-2-carboxylic acid
-
Amine of choice (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Setup: To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Pour the reaction mixture into 50 mL of cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Final Product: Purify the crude product by flash chromatography or preparative HPLC to obtain the desired C2-amide derivative.[7]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PBS (Phosphate-Buffered Saline)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (DMSO) to each well.[8]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Data Presentation: Anticancer Activity
| Compound ID | R Group (at C2-amide) | Cell Line | GI₅₀ (µM) |
| Scaffold-Acid | -OH | A549 | >100 |
| EX-05 | Benzylamino | A549 | 45.2 |
| EX-06 | Morpholino | A549 | 22.8 |
| EX-07 | (4-Fluorophenyl)amino | A549 | 9.5 |
| EX-08 | Piperidin-1-yl | A549 | 31.1 |
| Doxorubicin | (Control) | A549 | 0.8 |
| Note: Data are hypothetical and for illustrative purposes. |
Conclusion
This compound is a high-potential scaffold for medicinal chemistry. Its two orthogonal functionalization points—the C4-amino group and the C2-ester—provide a robust platform for generating diverse chemical libraries. As demonstrated in these application notes, this scaffold can be effectively employed in discovery programs targeting critical disease areas like cancer, through the systematic development of kinase inhibitors and cytotoxic agents. The provided protocols offer a clear and validated starting point for researchers to synthesize, screen, and optimize novel drug candidates based on this versatile pyrimidine core.
References
- 1. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
Application Notes and Protocols for the Use of Ethyl 4-aminopyrimidine-2-carboxylate in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the backbone of essential biological molecules like DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a privileged class of compounds in the development of novel therapeutics. In oncology, pyrimidine analogs have a rich history, with numerous approved drugs, such as 5-fluorouracil and gemcitabine, targeting crucial pathways in cancer cell proliferation.[3] The aminopyrimidine subunit, in particular, has emerged as a key pharmacophore in the design of targeted therapies, especially protein kinase inhibitors.[2]
Ethyl 4-aminopyrimidine-2-carboxylate is a strategically functionalized pyrimidine derivative that serves as a versatile starting material for the synthesis of a diverse range of anticancer agents. Its three key functional groups—the 4-amino group, the 2-carboxylate ester, and the pyrimidine ring itself—offer multiple points for chemical modification, enabling the construction of complex heterocyclic systems with potent and selective biological activities.
These application notes will provide a comprehensive guide to leveraging this compound in the synthesis of fused pyrimidine systems with demonstrated anticancer potential, focusing on the preparation of pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.
Chemical Properties and Reactivity
This compound possesses a unique arrangement of functional groups that dictates its reactivity and utility as a synthetic precursor.
-
4-Amino Group: This primary amine is a key nucleophile, readily participating in condensation and cyclization reactions. Its reactivity is crucial for the formation of fused heterocyclic rings.
-
2-Carboxylate Group: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation or other transformations. It also influences the electronic properties of the pyrimidine ring.
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a critical feature for binding to biological targets like the hinge region of protein kinases.
Synthetic Pathways to Fused Pyrimidine Anticancer Agents
The strategic placement of the amino and carboxylate groups on the pyrimidine ring of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems with potent anticancer activity. Below are detailed protocols for the synthesis of two such important classes of compounds: pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.
I. Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs: Potent Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and have been extensively explored as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[4][5] The following protocol outlines a general and efficient method for the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one scaffold from a derivative of this compound.
Experimental Workflow: From Aminopyrimidine to Pyrazolo[3,4-d]pyrimidine
Caption: Synthetic workflow for Pyrazolo[3,4-d]pyrimidin-4-one.
Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Scaffold
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN3)
-
Sodium dithionite (Na2S2O4) or Hydrogen gas and Palladium on carbon (Pd/C)
-
Formamide or Triethyl orthoformate
-
Appropriate solvents (e.g., water, ethanol, DMF)
Procedure:
-
Diazotization and Azide Formation:
-
Dissolve this compound in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
To this solution, add a solution of sodium azide in water, again keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the resulting Ethyl 4-azidopyrimidine-2-carboxylate with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction to Hydrazine:
-
Method A (Sodium Dithionite): Dissolve the crude Ethyl 4-azidopyrimidine-2-carboxylate in a mixture of ethanol and water. Add sodium dithionite portion-wise and stir at room temperature until the reaction is complete (monitored by TLC).
-
Method B (Catalytic Hydrogenation): Dissolve the crude Ethyl 4-azidopyrimidine-2-carboxylate in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
After completion, filter the reaction mixture (if using Pd/C) and concentrate the filtrate to obtain Ethyl 4-hydrazinylpyrimidine-2-carboxylate.
-
-
Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one:
-
Method A (Formamide): Heat the crude Ethyl 4-hydrazinylpyrimidine-2-carboxylate in an excess of formamide at 150-180 °C for several hours.
-
Method B (Triethyl orthoformate): Reflux the crude Ethyl 4-hydrazinylpyrimidine-2-carboxylate in triethyl orthoformate for 2-4 hours. Remove the excess triethyl orthoformate under reduced pressure and heat the residue at a high temperature (e.g., 200-250 °C) to effect cyclization.
-
Cool the reaction mixture and purify the resulting pyrazolo[3,4-d]pyrimidin-4-one scaffold by recrystallization or column chromatography.
-
Rationale for Experimental Choices:
-
The diazotization-azidation sequence is a standard and efficient method for converting an aromatic amine to an azide, which is a versatile precursor for the hydrazine functionality.
-
Sodium dithionite provides a mild and convenient method for the reduction of the azide, while catalytic hydrogenation offers a cleaner alternative, although it requires specialized equipment.
-
The choice between formamide and triethyl orthoformate for the cyclization step depends on the desired substitution pattern on the final product and the scalability of the reaction.
Table 1: Anticancer Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| PZP-1 | CDK2 | HCT-116 (Colon) | 0.58 | [1] |
| PZP-2 | EGFR | A549 (Lung) | 1.25 | [4] |
| PZP-3 | VEGFR-2 | HUVEC | 0.09 | [6] |
II. Synthesis of Pyrido[2,3-d]pyrimidine Analogs: Broad-Spectrum Anticancer Agents
Pyrido[2,3-d]pyrimidines are another important class of fused heterocyclic compounds with a wide range of biological activities, including potent anticancer effects.[7] They are often synthesized through condensation reactions involving a suitably functionalized aminopyrimidine. The following protocol describes a general approach to the synthesis of a pyrido[2,3-d]pyrimidin-4-one scaffold.
Experimental Workflow: From Aminopyrimidine to Pyrido[2,3-d]pyrimidine
Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidin-4-one.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-4-one Scaffold
Materials:
-
This compound
-
A β-ketoester (e.g., ethyl acetoacetate)
-
A high-boiling solvent (e.g., Dowtherm A, diphenyl ether)
-
Catalyst (optional, e.g., polyphosphoric acid)
Procedure:
-
Condensation to Form Enamine Intermediate:
-
Mix this compound with an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate).
-
Heat the mixture, with or without a catalytic amount of acid (e.g., a drop of acetic acid), to facilitate the condensation reaction and formation of the enamine intermediate. The progress of the reaction can be monitored by the removal of water.
-
-
Thermal Cyclization:
-
Add the crude enamine intermediate to a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the reaction mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization.
-
Maintain the high temperature for a period of time (e.g., 15-30 minutes) until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and purify by recrystallization or column chromatography to obtain the desired pyrido[2,3-d]pyrimidin-4-one scaffold.
-
Rationale for Experimental Choices:
-
The Gould-Jacobs reaction is a classic and effective method for the synthesis of quinoline and related fused pyridine ring systems.
-
The use of a high-boiling solvent is necessary to achieve the high temperatures required for the thermal cyclization step.
-
Polyphosphoric acid can be used as a catalyst to promote the cyclization at a lower temperature in some cases.
Table 2: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| PRP-1 | Abl Kinase | K562 (Leukemia) | 0.045 | [8] |
| PRP-2 | FGFR | U2OS (Osteosarcoma) | 0.060 | [9] |
| PRP-3 | JNK2 | HeLa (Cervical) | 0.012 | [10] |
In Vitro Evaluation of Anticancer Activity
Once the target compounds have been synthesized, their anticancer activity must be evaluated. A standard workflow for the in vitro assessment of these novel derivatives is outlined below.
Workflow for In Vitro Anticancer Evaluation
Caption: In vitro evaluation workflow.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent anticancer agents. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. The subsequent in vitro evaluation will enable the identification of lead compounds with promising therapeutic potential for further development in the fight against cancer.
References
- 1. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Ethyl 4-Aminopyrimidine-2-carboxylate as a Versatile Precursor for the Synthesis of Novel Fused Heterocyclic Compounds
Introduction
Fused pyrimidine ring systems are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to act as bioisosteres of purines, enabling them to interact with a wide array of biological targets, including kinases, polymerases, and receptors.[1][2] Consequently, the development of efficient and modular synthetic routes to novel fused pyrimidines is of paramount importance to the drug discovery process. Ethyl 4-aminopyrimidine-2-carboxylate is an exceptionally versatile starting material in this endeavor. Its bifunctional nature, possessing a nucleophilic amino group at the C4 position and an electrophilic ester at C2, provides a strategic platform for the construction of diverse bicyclic and polycyclic heterocyclic scaffolds, such as the medicinally significant pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines.[3][4][5]
This document provides detailed application notes and protocols for the synthesis of two distinct classes of fused heterocyclic compounds derived from this compound, highlighting the chemical principles and experimental considerations essential for successful execution in a research and development setting.
Application Note I: Synthesis of Ethyl 4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine-2-carboxylates via Cyclocondensation
Principle & Mechanistic Insight
The construction of the pyrimido[4,5-d]pyrimidine core from this compound is efficiently achieved through a cyclocondensation reaction. This strategy hinges on the nucleophilicity of the 4-amino group, which initiates a reaction with a suitable one-carbon electrophile. A common and effective method involves reaction with triethyl orthoformate and acetic anhydride.
The reaction proceeds in a stepwise manner. Initially, the 4-amino group attacks the triethyl orthoformate to form an ethoxymethyleneamino intermediate. Acetic anhydride facilitates this step and subsequent intramolecular cyclization. The ester group at the C2 position then acts as the electrophilic site for the ring-closing step. The lone pair on the newly formed amidine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of the second pyrimidine ring. This annulation process is a robust method for creating a key heterocyclic scaffold known for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1]
The logical flow of this synthetic approach is outlined below:
Caption: Experimental workflow for pyrimido[4,5-d]pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine-2-carboxylate
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (5.0 eq)
-
Acetic anhydride (5.0 eq)
-
Ethanol (for washing)
-
Diethyl ether (for washing)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 5.0 g, 29.9 mmol).
-
Add triethyl orthoformate (22.2 g, 149.5 mmol) and acetic anhydride (15.3 g, 149.5 mmol).
-
Expert Tip: The use of excess reagents drives the reaction to completion and ensures the formation of the cyclized product over potential side products from incomplete reaction.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1).
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove residual reagents and byproducts.
-
Dry the product under vacuum to yield the desired Ethyl 4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine-2-carboxylate as a solid.
Data Presentation: Expected Product Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Melting Point | >250 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.8 (s, 1H, NH), 9.2 (s, 1H), 8.8 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H) |
| MS (ESI+) | m/z: 221.06 [M+H]⁺ |
Application Note II: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Friedländer Annulation
Principle & Mechanistic Insight
The Friedländer annulation is a powerful and classic reaction for the synthesis of quinolines and related fused pyridine systems.[6][7] This methodology can be adapted for the synthesis of pyrido[2,3-d]pyrimidines by reacting an ortho-aminoaryl carbonyl compound with a molecule containing an active methylene group. In our case, this compound serves as the "ortho-amino" component, where the C5 position of the pyrimidine ring acts analogously to the aromatic carbon adjacent to the amino group.
The reaction is typically catalyzed by an acid or base. The mechanism involves an initial aldol-type condensation between the active methylene compound (e.g., a ketone like cyclohexanone) and the pyrimidine C5 position, which is activated by the adjacent amino group. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused pyridine ring. The choice of catalyst and reaction conditions can be crucial for achieving good yields and regioselectivity.[8][9]
Caption: Key mechanistic steps of the Friedländer annulation.
Detailed Experimental Protocol: Synthesis of Ethyl 5,6,7,8-tetrahydrobenzo[b]pyrido[2,3-d]pyrimidine-9-carboxylate
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Potassium hydroxide (KOH) (0.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.0 g, 11.9 mmol) and cyclohexanone (1.4 g, 14.3 mmol) in DMF (20 mL).
-
Add powdered potassium hydroxide (0.13 g, 2.4 mmol) to the solution.
-
Expert Tip: The use of a catalytic amount of a strong base like KOH is critical for deprotonating the active methylene group of cyclohexanone, initiating the condensation cascade. Anhydrous conditions are preferred to minimize side reactions.
-
Heat the reaction mixture at 80-90 °C for 8-12 hours, monitoring by TLC (Ethyl Acetate/Hexane 3:7).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with water (2 x 30 mL) to remove DMF and KOH.
-
Recrystallize the crude product from hot ethanol to obtain the pure Ethyl 5,6,7,8-tetrahydrobenzo[b]pyrido[2,3-d]pyrimidine-9-carboxylate.
Data Presentation: Expected Product Characterization
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 65-75% |
| Melting Point | 195-198 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.1 (s, 1H), 4.5 (q, 2H), 3.1 (t, 2H), 2.8 (t, 2H), 2.0-1.9 (m, 4H), 1.5 (t, 3H) |
| MS (ESI+) | m/z: 246.12 [M+H]⁺ |
Trustworthiness & Self-Validation
The protocols described are designed to be self-validating. Successful synthesis will be indicated by the formation of a precipitate upon work-up. The purity and identity of the final compounds should be confirmed by standard analytical techniques (TLC, melting point, NMR, and MS). The expected spectral data provided in the tables serves as a benchmark for validation. In case of low yields or impurities, common troubleshooting steps include:
-
Ensuring Anhydrous Conditions: Moisture can quench reagents and lead to undesired hydrolysis.
-
Purification of Starting Materials: Impurities in the starting ester can inhibit the reaction.
-
Optimization of Reaction Time/Temperature: Extended heating can sometimes lead to decomposition, while insufficient heating results in incomplete conversion.
References
- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 4-aminopyrimidine-2-carboxylate as a Foundational Scaffold for the Synthesis of Novel Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core as a Privileged Scaffold in Antiviral Drug Discovery
The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil. This fundamental role in the machinery of genetic replication and transcription makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. By mimicking endogenous nucleosides, synthetic pyrimidine derivatives can act as competitive inhibitors or allosteric modulators of viral enzymes, effectively disrupting the viral life cycle.[1][2] This mimicry is a proven strategy for developing potent antiviral agents, including those targeting viral polymerases (e.g., RdRp, reverse transcriptases) and other essential viral or host proteins.[2][3]
Ethyl 4-aminopyrimidine-2-carboxylate is an exceptionally versatile starting material for the construction of diverse chemical libraries aimed at antiviral screening. Its structure is pre-configured with three key features for chemical elaboration:
-
The Pyrimidine Core: The central pharmacophore that provides the foundational interactions with biological targets.
-
The 4-Amino Group: A nucleophilic center and hydrogen-bond donor, ideal for substitution to explore the target's binding pocket.
-
The 2-Ethyl Carboxylate Group: A versatile electrophilic handle that can be readily converted into amides, hydrazides, or reduced to an alcohol, enabling significant structural and property diversification.[4]
This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for leveraging this compound in the synthesis of potential antiviral compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and present workflows for creating compound libraries for screening against a range of viral pathogens.
Strategic Overview: From a Single Scaffold to a Diverse Antiviral Library
The overarching strategy is to utilize the distinct reactivity of the amino and carboxylate functional groups to generate a library of compounds with varied physicochemical properties. This diversification is critical for identifying molecules with high potency and a favorable therapeutic window. The workflow below illustrates three primary synthetic pathways originating from the common starting material.
Caption: Synthetic diversification strategy from a central pyrimidine scaffold.
Synthetic Protocols and Methodologies
Strategy A: Functionalization of the 4-Amino Group
Rationale & Expertise: The 4-amino group serves as a crucial interaction point, often forming hydrogen bonds within an enzyme's active site. Modifying this position with various acyl or sulfonyl groups allows for a systematic exploration of steric and electronic requirements for optimal binding. The choice of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to neutralize the HCl generated during the reaction without hydrolyzing the sensitive ethyl ester.
Protocol 1: General Procedure for N-Acylation
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Acyl chloride or sulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Experimental Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the corresponding acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the cooled solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Strategy B: Modification of the 2-Carboxylate Group via Amidation
Rationale & Expertise: Converting the ethyl ester at the C2 position to a carboxamide introduces a new set of hydrogen bond donors and acceptors, which can fundamentally alter the molecule's interaction profile and solubility.[4] This transformation is typically achieved by heating the ester with a primary or secondary amine. The reaction often proceeds without a catalyst, but for less reactive amines, a Lewis acid or conversion to the acyl chloride may be necessary.
Protocol 2: General Procedure for Amide Synthesis
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (2.0-5.0 eq)
-
Ethanol (EtOH) or a high-boiling point solvent like N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
-
Experimental Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., EtOH).
-
Reagent Addition: Add the desired amine (2.0-5.0 eq). Using an excess of the amine can help drive the reaction to completion.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold solvent (e.g., ethanol or diethyl ether), and dried.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexane) or by flash column chromatography.
-
Characterization: Confirm the structure and purity of the amide product using ¹H NMR, ¹³C NMR, and HRMS.
-
Strategy C: Annulation to Fused Pyrimido[4,5-d]pyrimidine Systems
Rationale & Expertise: Fused heterocyclic systems like pyrimido[4,5-d]pyrimidines offer a more rigid and conformationally constrained scaffold, which can lead to higher binding affinity and selectivity.[5] This multi-step synthesis demonstrates how the initial scaffold can be elaborated into a more complex structure. The first step involves creating a reactive intermediate by treating the 4-amino group with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate readily undergoes cyclization with a suitable nucleophile to form the second pyrimidine ring.
Caption: Reaction pathway for the synthesis of a fused pyrimidine system.
Protocol 3: Two-Step Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
-
Materials & Reagents:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
-
A primary amine (e.g., cyclopropylamine) (1.5 eq)[5]
-
Glacial acetic acid
-
Toluene or DMF
-
Diethyl ether
-
-
Experimental Procedure (Step 1: Intermediate Formation):
-
Reaction Setup: Combine this compound (1.0 eq) and DMF-DMA (3.0 eq) in a round-bottom flask.
-
Reaction Conditions: Heat the mixture to reflux for 3-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Isolation: After cooling, remove the excess DMF-DMA under reduced pressure. The resulting crude intermediate is often used directly in the next step without further purification.
-
-
Experimental Procedure (Step 2: Cyclization):
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in glacial acetic acid or toluene.
-
Reagent Addition: Add the primary amine (e.g., cyclopropylamine, 1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux for 6-18 hours. Monitor the formation of the fused product by LC-MS.
-
Work-up & Purification: Cool the reaction mixture and concentrate under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract with ethyl acetate. The organic layer is then washed with brine, dried over MgSO₄, and concentrated. The final product is purified by flash column chromatography or recrystallization.
-
Characterization: Confirm the structure of the fused heterocyclic compound using ¹H NMR, ¹³C NMR, and HRMS.
-
Data Summary: Evaluating Antiviral Potential
Once a library of compounds is synthesized, it must be evaluated for biological activity. A standard screening cascade involves determining the compound's potency against a specific virus (IC₅₀ or EC₅₀) and its toxicity to the host cells (CC₅₀). The ratio of these two values gives the Selectivity Index (SI), a critical measure of the compound's therapeutic potential.
Table 1: Representative Biological Data for Hypothetical Pyrimidine Derivatives
| Compound ID | Modification (Strategy) | Target Virus | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| PYR-001 | Parent Compound | HCoV-229E[5] | > 50 | > 100 | - |
| PYR-A05 | N-benzoyl (A) | Influenza A | 15.2 | > 100 | > 6.6 |
| PYR-B12 | Cyclopropylamide (B) | Tick-Borne Encephalitis Virus (TBEV)[6] | 8.5 | 92.5 | 10.9 |
| PYR-B18 | Morpholinoamide (B) | Coxsackie B3 Virus[7] | 11.3 | > 100 | > 8.8 |
| PYR-C01 | Fused (Cyclopropyl) (C) | HCoV-229E[5] | 2.1 | 75.3 | 35.9 |
Data are hypothetical and for illustrative purposes, based on activity ranges reported for similar pyrimidine-based compounds in the literature.
Conclusion and Future Directions
This compound stands out as a high-value scaffold for the generation of structurally diverse molecules with potential antiviral applications. The synthetic routes detailed in this guide—N-functionalization, amidation, and heterocyclic annulation—provide robust and reproducible methods for creating compound libraries. The illustrative data highlight the importance of systematic structural modification, as seen in the significantly improved activity and selectivity of the fused pyrimidine derivative (PYR-C01) compared to the parent scaffold.
Further work should focus on expanding the diversity of the substituents introduced in each strategy and screening the resulting compounds against a broad panel of viruses, including emerging and drug-resistant strains.[8] Structure-activity relationship (SAR) studies derived from this data will be crucial for guiding the next phase of lead optimization, ultimately aiming to develop novel, potent, and safe antiviral therapeutics.
References
- 1. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spectrum of antiviral activity of 4-aminopyrimidine N-oxides against a broad panel of tick-borne encephalitis virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of Ethyl 4-aminopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminopyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The amino group at the 4-position serves as a crucial handle for structural modification, enabling the synthesis of a diverse array of derivatives with potential therapeutic applications. N-alkylation of this primary amino group is a fundamental transformation that allows for the introduction of various alkyl substituents, thereby modulating the compound's physicochemical properties, biological activity, and target engagement. This document provides a comprehensive guide to the N-alkylation of this compound, detailing established protocols, discussing the underlying chemical principles, and offering practical insights for successful synthesis.
The primary challenge in the N-alkylation of 4-aminopyrimidine derivatives is controlling regioselectivity. The pyrimidine ring contains two endocyclic nitrogen atoms (N1 and N3) in addition to the exocyclic amino group (N4), all of which are potential sites for alkylation. The electronic properties of the pyrimidine ring, influenced by the electron-withdrawing carboxylate group at the 2-position, play a significant role in directing the alkylation. Generally, the exocyclic amino group is more nucleophilic than the ring nitrogens, favoring alkylation at the N4 position under carefully controlled conditions.
This guide will focus on three robust and widely applicable methods for the N-alkylation of this compound:
-
Classical N-alkylation with Alkyl Halides: A straightforward and cost-effective method utilizing common alkylating agents in the presence of a base.
-
Reductive Amination: A versatile one-pot procedure for introducing alkyl groups via the reaction with aldehydes or ketones.
-
Mitsunobu Reaction: A mild and stereospecific method for alkylation using alcohols.
Each section will provide a detailed protocol, a discussion of the mechanism and key experimental parameters, and guidance on product purification and characterization.
Method 1: Classical N-alkylation with Alkyl Halides
This is the most common and direct method for N-alkylation. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. The choice of base is critical to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.
Reaction Scheme:
Experimental Protocol: N-methylation with Methyl Iodide
This protocol describes a representative procedure for the N-methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-(methylamino)pyrimidine-2-carboxylate.
Data Presentation:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 12-24 | Moderate to Good |
| Ethyl Bromide | K₂CO₃ | DMF | 50-60 | 12-24 | Moderate to Good |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | 8-16 | Good |
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base, which is generally sufficient to deprotonate the exocyclic amino group without promoting significant side reactions like dialkylation or alkylation of the ring nitrogens. Stronger bases like sodium hydride could lead to a higher degree of dialkylation.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Stoichiometry: Using a slight excess of the alkylating agent ensures complete consumption of the starting material, while a large excess should be avoided to minimize the risk of dialkylation.
Trustworthiness and Self-Validation:
The progress of the reaction should be carefully monitored by TLC. The appearance of a new, less polar spot corresponding to the N-alkylated product and the disappearance of the starting material spot will indicate the reaction is proceeding. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. In the ¹H NMR spectrum, the appearance of a new set of signals corresponding to the introduced alkyl group and the change in the chemical shift and integration of the NH proton are indicative of successful N-alkylation.
Visualization of the Workflow
Caption: Workflow for Classical N-alkylation.
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[1] It involves the reaction of a primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1] This one-pot procedure is highly efficient and offers a broad substrate scope.
Reaction Scheme:
Experimental Protocol: N-benzylation with Benzaldehyde
This protocol provides a general procedure for the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (optional, to facilitate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM/DCE | Room Temp. | 4-12 | Good to Excellent |
| Acetone | NaBH(OAc)₃ | DCM/DCE | Room Temp. | 6-18 | Moderate to Good |
| Cyclohexanone | NaBH(OAc)₃ | DCM/DCE | Room Temp. | 8-24 | Moderate to Good |
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes or ketones. It is less basic than sodium borohydride, which can sometimes cause side reactions.
-
Solvent: DCM and DCE are good solvents for this reaction as they are relatively non-polar and aprotic.
-
Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the imine intermediate, which is often the rate-limiting step.
Trustworthiness and Self-Validation:
The reaction should be monitored by TLC to follow the consumption of the starting amine and the formation of the N-alkylated product. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Visualization of the Mechanism
Caption: Reductive Amination Mechanism.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and reliable method for the N-alkylation of primary and secondary amines using an alcohol as the alkylating agent. The reaction proceeds under mild, neutral conditions and is known for its stereospecificity, proceeding with inversion of configuration at the alcohol carbon. This makes it particularly useful for the synthesis of chiral N-alkylated compounds. The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Reaction Scheme:
Experimental Protocol: N-alkylation with a Primary Alcohol
This protocol outlines a general procedure for the N-alkylation of this compound using a primary alcohol under Mitsunobu conditions.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (as a solution in toluene or neat)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF or neat to the stirred reaction mixture. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Data Presentation:
| Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Ethanol | PPh₃, DEAD | THF | 0 to RT | 12-24 | Moderate |
| Benzyl Alcohol | PPh₃, DIAD | THF | 0 to RT | 12-24 | Good |
| Cyclohexanol | PPh₃, DEAD | DCM | 0 to RT | 18-36 | Moderate |
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD/DIAD forms a key phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the amine. DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its hydrazine byproduct.
-
Solvent: Anhydrous THF or DCM are common solvents for the Mitsunobu reaction as they are inert and dissolve the reactants well.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and the azodicarboxylate, and then allowed to warm to room temperature for the substitution to proceed.
Trustworthiness and Self-Validation:
The Mitsunobu reaction can be challenging to monitor by TLC due to the presence of multiple UV-active species. However, careful comparison with the starting materials can indicate the formation of the product. Purification by column chromatography is essential to remove the byproducts. The final product must be thoroughly characterized by NMR and mass spectrometry to confirm its structure and purity.
Visualization of the Catalytic Cycle
Caption: Mitsunobu Reaction Mechanism.
Conclusion
The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential biological activity. This guide has detailed three reliable methods for achieving this transformation: classical alkylation with alkyl halides, reductive amination, and the Mitsunobu reaction. The choice of method will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired level of control over stereochemistry. By following the detailed protocols and understanding the underlying principles, researchers can confidently and efficiently synthesize a wide range of N-alkylated derivatives of this compound for their research and drug development programs.
References
Application Notes and Protocols for Ethyl 4-Aminopyrimidine-2-Carboxylate Derivatives in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrimidine Scaffolds in Inflammation Research
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, the pyrimidine nucleus has emerged as a "privileged scaffold" due to its presence in numerous bioactive molecules and its synthetic tractability.[1][3] Several pyrimidine-based drugs, such as tofacitinib and epirizole, are already in clinical use for treating inflammatory conditions, underscoring the therapeutic potential of this heterocyclic motif.[1][3]
This guide focuses on a specific class of pyrimidine derivatives, ethyl 4-aminopyrimidine-2-carboxylates, and provides a comprehensive technical overview for their investigation as anti-inflammatory agents. We will delve into their mechanisms of action, provide detailed protocols for their synthesis and biological evaluation, and offer insights into data interpretation, empowering researchers to effectively explore the therapeutic potential of these promising compounds.
Core Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of ethyl 4-aminopyrimidine-2-carboxylate derivatives are often attributed to their ability to modulate key enzymatic pathways and signaling cascades central to the inflammatory response.[1][3]
Inhibition of Cyclooxygenase (COX) Enzymes
A primary and well-established mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), potent mediators of inflammation, pain, and fever.[3][4] The two main isoforms, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[3][5]
Studies have shown that certain pyrimidine derivatives exhibit significant potential as selective COX-2 inhibitors.[5][6][7] The pyrimidine scaffold can be tailored through synthetic modifications to achieve high affinity and selectivity for the COX-2 active site.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9][10] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of many chronic inflammatory diseases.[8][11][12] Targeting the NF-κB signaling cascade represents a key strategy for the development of novel anti-inflammatory therapeutics.[8][13] this compound derivatives can potentially interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex or preventing the nuclear translocation of NF-κB subunits.
Caption: Simplified NF-κB signaling pathway and a potential point of intervention for pyrimidine derivatives.
Synthesis of this compound Derivatives
A general and adaptable synthetic route to access this compound derivatives is crucial for structure-activity relationship (SAR) studies. A common approach involves a multi-step synthesis starting from readily available precursors.
General Synthetic Protocol
This protocol outlines a common method for the synthesis of the core scaffold, which can then be further functionalized.
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
-
To a stirred solution of ethyl cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) in acetic anhydride (3 equivalents), add a catalytic amount of zinc chloride.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Cyclocondensation with Guanidine
-
Dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent such as ethanol.
-
Add guanidine hydrochloride (1.2 equivalents) and a base like sodium ethoxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
The precipitated product, ethyl 4-amino-2-cyanopyrimidine-5-carboxylate, can be collected by filtration, washed with cold ethanol, and dried.
Step 3: Functionalization (Example: Hydrolysis of Nitrile)
-
Suspend the ethyl 4-amino-2-cyanopyrimidine-5-carboxylate in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture at a specified temperature (e.g., 100 °C) for a set duration, monitoring for the conversion of the nitrile group.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., ammonium hydroxide) to precipitate the target compound, this compound.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the purified product.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may need to be optimized for different derivatives.
In Vitro Anti-Inflammatory Assays
In vitro assays are essential for the initial screening and characterization of the anti-inflammatory potential of newly synthesized compounds.[10][14]
Protocol 1: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[15] The inhibitory effect of a compound on NO production is a reliable indicator of its anti-inflammatory activity. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A set of wells with untreated cells will serve as the negative control.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits NO production by 50%).
-
Protocol 2: COX-1 and COX-2 Inhibition Assay
Principle: This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.[5] The assay typically measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid. Commercial ELISA kits are widely available for this purpose.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Known COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam)
Procedure:
-
Follow the manufacturer's instructions provided with the COX inhibitor screening assay kit.
-
Typically, the procedure involves incubating the respective COX enzyme with the test compound at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
After a specific incubation period, the amount of PGE₂ produced is quantified using a competitive ELISA.
-
The absorbance is read, and the percentage of inhibition is calculated for each compound concentration.
-
IC₅₀ values for both COX-1 and COX-2 are determined, and the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is calculated.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | >100 | 8.5 | >11.7 |
| Derivative B | 15.2 | 0.9 | 16.9 |
| Indomethacin | 0.5 | 5.2 | 0.1 |
| Celecoxib | 12.8 | 0.05 | 256 |
Table 1: Example data from a COX inhibition assay.
In Vivo Anti-Inflammatory Models
In vivo models are crucial for evaluating the efficacy of lead compounds in a whole-organism context.[2][14]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[17][18][19] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[18] The reduction in paw volume by a test compound indicates its anti-inflammatory effect.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups at different doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[18][20]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point: [(Vₜ - V₀) / V₀] x 100.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100.
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 |
| Derivative C | 25 | 35.2* |
| Derivative C | 50 | 58.9 |
| Indomethacin | 10 | 65.4 |
Table 2: Example data from a carrageenan-induced paw edema study. *p<0.05, **p<0.01 compared to vehicle control.
Data Interpretation and Troubleshooting
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT assay) in parallel with in vitro anti-inflammatory assays to ensure that the observed effects are not due to cell death.
-
Solubility: Poor solubility of test compounds can lead to inaccurate results. Ensure compounds are fully dissolved in the vehicle and consider using solubility-enhancing excipients if necessary.
-
In Vivo Variability: Biological variability is inherent in animal models. Ensure proper randomization of animals and use a sufficient number of animals per group to achieve statistical power.
-
Mechanism of Action: While COX inhibition and NF-κB modulation are common mechanisms, consider exploring other potential targets, such as cytokine production (e.g., TNF-α, IL-6) and other signaling pathways like MAPKs.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their synthetic accessibility allows for extensive SAR studies to optimize their potency and selectivity. By employing the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively evaluate the anti-inflammatory potential of these derivatives and contribute to the discovery of new therapeutics for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scilit.com [scilit.com]
- 12. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 13. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. inotiv.com [inotiv.com]
- 18. benchchem.com [benchchem.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase synthesis techniques for Ethyl 4-aminopyrimidine-2-carboxylate analogs
Application Note & Protocol
A Robust Solid-Phase Synthesis Strategy for the Generation of Ethyl 4-Aminopyrimidine-2-carboxylate Analog Libraries
Abstract: This document provides a comprehensive guide to the solid-phase synthesis of this compound analogs, a scaffold of significant interest in medicinal chemistry and drug discovery. We detail a step-by-step protocol, from resin selection and preparation to final product cleavage and analysis. The methodology leverages the efficiency and purification advantages of the solid-phase approach, making it ideal for the rapid generation of compound libraries for high-throughput screening. This guide explains the rationale behind key procedural steps, offers troubleshooting advice, and includes validated analytical techniques for product characterization, ensuring scientific rigor and reproducibility for researchers, chemists, and drug development professionals.
Introduction: The Power of Pyrimidines and Solid-Phase Synthesis
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antivirals, anticancer drugs, and kinase inhibitors. The ability to rapidly synthesize diverse libraries of pyrimidine analogs is therefore a critical component of modern drug discovery programs. Traditional solution-phase synthesis, while effective, can be laborious and time-consuming, often involving complex purification steps after each reaction.[1]
Solid-phase synthesis (SPS), pioneered by R. Bruce Merrifield, offers a powerful alternative that dramatically simplifies the synthetic workflow.[2][3] By anchoring the initial starting material to an insoluble polymer support (resin), reagents and by-products can be easily removed by simple filtration and washing, eliminating the need for traditional chromatographic purification of intermediates.[4] This approach is not only efficient but also highly amenable to automation, enabling the parallel synthesis of hundreds or thousands of distinct compounds.[3]
This guide focuses on a specific, reliable method for constructing this compound analogs on a solid support. We will explore a multi-component reaction strategy that builds the heterocyclic core directly on the resin, providing a versatile platform for introducing molecular diversity.
Foundational Principles & Strategic Overview
The success of any solid-phase synthesis hinges on the careful selection of three key components: the solid support (resin), the linker, and the protecting group strategy.
-
Solid Support: The insoluble matrix, typically polystyrene beads, provides the physical anchor for the synthesis.[5] Its properties, such as cross-linking and loading capacity, are critical for reaction efficiency.
-
Linker: This is a chemical handle that connects the first building block to the resin. A crucial feature of the linker is its stability throughout the synthesis sequence and its susceptibility to cleavage under specific conditions that leave the target molecule intact. For our purpose, a traceless linker strategy is ideal, where after cleavage, no residual functionality from the linker remains on the final product.[6][7]
-
Reaction Strategy: The chosen synthetic route must be robust, high-yielding, and compatible with the constraints of the solid support. For pyrimidine synthesis, a convergent approach involving a resin-bound intermediate reacting with other building blocks is highly effective.[8][9]
Workflow Overview
The overall strategy involves immobilizing a suitable building block, constructing the pyrimidine ring through a series of on-bead reactions, and finally cleaving the purified product from the resin.
Figure 1: General workflow for the solid-phase synthesis of pyrimidine analogs.
Detailed Experimental Protocol
This protocol outlines a validated method for synthesizing a library of this compound analogs. The strategy employs a resin-immobilized thiouronium salt which undergoes a three-component reaction with an aldehyde and ethyl cyanoacetate to form the pyrimidine ring.[8]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Thiourea | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Diethyl Ether (Et2O) | Anhydrous, ≥99.0% | Fisher Scientific |
| Ethyl Cyanoacetate | 99% | Sigma-Aldrich |
| Substituted Aldehydes (R-CHO) | Various | Combi-Blocks, Sigma-Aldrich |
| Potassium Carbonate (K2CO3) | Anhydrous, Powder | J.T. Baker |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |
| Water | Deionized, Type 1 | Millipore |
Step-by-Step Synthesis Procedure
Step 1: Preparation of Resin-Immobilized Thiouronium Salt
Causality: This initial step functionalizes the commercially available Merrifield resin. The chloromethyl groups on the resin react with thiourea to form a resin-bound thiouronium salt, which will serve as one of the key components for the subsequent pyrimidine ring formation.[8]
-
Place Merrifield resin (1.0 g, ~1.5 mmol/g loading) in a solid-phase reaction vessel.
-
Swell the resin in anhydrous DMF (15 mL) for 1 hour with gentle agitation (e.g., on a shaker or with nitrogen bubbling).
-
Drain the DMF. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Prepare a solution of thiourea (5.0 eq. relative to resin loading) in DMF (10 mL).
-
Add the thiourea solution to the swollen resin.
-
Shake the reaction mixture at 80 °C for 12 hours.
-
Cool the vessel to room temperature. Drain the reaction solution.
-
Wash the resin thoroughly to remove all unreacted thiourea: DMF (5 x 10 mL), DCM (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the functionalized resin in vacuo for at least 4 hours.
Step 2: Three-Component Pyrimidine Synthesis
Causality: This is the core library-generating step. The resin-bound thiouronium salt, a substituted aldehyde, and ethyl cyanoacetate undergo a base-catalyzed condensation and cyclization to form the desired 4-amino-6-substituted-2-thioxopyrimidine ring directly on the solid support.[8] The aldehyde component can be varied to introduce diversity at the 6-position of the pyrimidine ring.
-
Place the dried resin from Step 1 (e.g., 200 mg) into a new reaction vessel.
-
Swell the resin in anhydrous DMF (4 mL) for 30 minutes.
-
Add the desired substituted aldehyde (3.0 eq.), ethyl cyanoacetate (3.0 eq.), and anhydrous K₂CO₃ (3.0 eq.) to the vessel.
-
Shake the mixture at 80 °C for 24-36 hours. Reaction progress can be monitored by cleaving a small sample of resin and analyzing the product via LC-MS.[10][11]
-
Cool the vessel to room temperature. Drain the reaction solution.
-
Wash the resin extensively to remove all excess reagents and by-products: DMF (5 x 5 mL), water/DMF (1:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), MeOH (3 x 5 mL).
-
Dry the resin-bound product in vacuo.
Note: At this stage, the intermediate is a 2-thioxopyrimidine. If the final product requires an unsubstituted amino group at the 2-position, an additional on-bead oxidation/desulfurization step would be necessary. For simplicity, this protocol proceeds to cleavage.
Step 3: Cleavage of the Final Product from the Resin
Causality: A strong acid, Trifluoroacetic Acid (TFA), is used to break the benzyl-ether type bond of the linker, releasing the pyrimidine analog into solution. Scavengers like Triisopropylsilane (TIS) and water are critical components of the "cleavage cocktail".[12] TIS acts as a carbocation scavenger, preventing the highly reactive cations generated from the linker and any protecting groups from causing unwanted side reactions with the product.[13]
-
Place the dried, product-loaded resin (from Step 2) in a clean vial.
-
Prepare the cleavage cocktail fresh. For every 100 mg of resin, use 1 mL of the cocktail.
-
Cleavage Cocktail "Reagent B" (Modified): 95% TFA, 2.5% Water, 2.5% TIS.[14]
-
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin through a cotton plug or a fritted syringe and collect the filtrate.
-
Wash the resin with an additional small volume of neat TFA (0.5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under a stream of nitrogen to reduce the volume by approximately 80-90%.
-
Add cold diethyl ether (10-15 mL) to the concentrated solution to precipitate the crude product.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the crude product pellet in vacuo.
Purification and Analysis
The crude product obtained after cleavage is typically of high purity due to the nature of SPS. However, for rigorous biological testing, further purification may be required.
-
Purification: Solid-Phase Extraction (SPE) can be used for rapid purification, or preparative reverse-phase HPLC for achieving the highest purity.[15]
-
Analysis: The identity and purity of the final this compound analogs should be confirmed using standard analytical techniques.[16][17]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and assess purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): To confirm the chemical structure of the final compound.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete initial functionalization of the resin. 2. Poor resin swelling. 3. Inefficient three-component reaction. | 1. Confirm loading of starting resin. Increase reaction time or temperature for thiourea coupling. 2. Ensure use of high-purity, anhydrous solvents (DMF, DCM). 3. Increase excess of reagents (aldehyde, cyanoacetate) to 5.0 eq. Consider microwave-assisted synthesis to accelerate the reaction.[18] |
| Impure Final Product | 1. Inadequate washing between steps. 2. Side reactions during cleavage. 3. Degradation of product. | 1. Increase the number and volume of washes. Include a variety of solvent polarities (e.g., DMF, DCM, MeOH). 2. Ensure the cleavage cocktail is freshly prepared and contains sufficient scavengers (TIS). 3. Ensure cleavage time is not excessively long. Analyze product stability under acidic conditions. |
| Difficulty in Cleavage | 1. Insufficient cleavage time or TFA concentration. 2. Inappropriate linker for the chosen cleavage strategy. | 1. Increase cleavage time to 4 hours. Ensure TFA is of high quality. 2. This protocol is designed for a standard Merrifield resin linker. If using other linkers (e.g., Wang, Rink Amide), the cleavage cocktail must be adjusted accordingly.[4][19] |
Conclusion
The solid-phase synthesis protocol detailed in this application note provides a reliable and highly adaptable method for producing libraries of this compound analogs. By leveraging the efficiencies of SPS, researchers can rapidly access a diverse range of compounds for screening in drug discovery and chemical biology applications. The key to success lies in the careful execution of each step, from resin preparation to final cleavage, and the use of appropriate analytical methods to validate the results. This approach significantly accelerates the discovery-synthesis cycle, empowering scientists to explore chemical space with greater speed and efficiency.
References
- 1. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Traceless Solid-Phase Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. 固相萃取(SPE) [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
In vitro biological screening of Ethyl 4-aminopyrimidine-2-carboxylate derivatives
An Application Guide for the Preliminary In Vitro Biological Evaluation of Ethyl 4-aminopyrimidine-2-carboxylate Derivatives
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids, DNA and RNA, making it indispensable for life.[1][2] This inherent biological significance has positioned pyrimidine and its derivatives as privileged structures in medicinal chemistry. These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The structural versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of its interaction with a multitude of biological targets.[2][4]
This compound and its analogues represent a promising subclass of pyrimidine derivatives. The specific arrangement of the amino group, the carboxylate ester, and the core pyrimidine structure provides a unique template for designing targeted therapeutic agents. A significant body of research has focused on their potential as anticancer agents, particularly as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase.[5][6] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the initial in vitro biological screening of this promising class of compounds. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and logical screening cascade.
Strategic Foundation: Rationale for Target Selection and Assay Design
A successful screening campaign begins with a clear understanding of the potential molecular targets. For pyrimidine derivatives, the most extensively validated targets fall into two main categories: those critical for cancer cell proliferation and those essential for microbial survival.
Anticancer Targets: Exploiting Cancer's Dependencies
Many pyrimidine analogues function as antimetabolites, interfering with the synthesis of DNA or RNA, which is essential for rapidly dividing cancer cells.[7][8] Two of the most well-established target classes for pyrimidine-based anticancer agents are:
-
Protein Kinases: These enzymes are crucial regulators of cellular signaling pathways that control growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[9][10] The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of kinases like EGFR, acting as a competitive inhibitor and blocking downstream signaling.[5][11] This makes EGFR an excellent primary target for screening novel pyrimidine derivatives.
-
Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides, the building blocks of DNA.[6] Inhibition of DHFR leads to a depletion of the nucleotide pool, halting DNA replication and causing "thymineless death" in cancer cells.[6][12] Many established antifolate drugs feature a 2,4-diaminopyrimidine scaffold, making DHFR a highly relevant target for novel 4-aminopyrimidine derivatives.[12][13]
Antimicrobial Targets: The Principle of Selective Toxicity
The same enzymatic pathways can be targeted for antimicrobial activity, provided the inhibitor shows selectivity for the microbial enzyme over its human counterpart. Bacterial DHFR, for instance, possesses structural differences from human DHFR that can be exploited to design selective inhibitors, forming the basis of action for drugs like trimethoprim.[13] Therefore, screening for antimicrobial activity involves assessing the compound's ability to inhibit microbial growth while ideally having minimal impact on mammalian cells.
The following diagrams illustrate a key cancer-related signaling pathway and a generalized workflow for the in vitro screening of new chemical entities.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.
Caption: General workflow for the in vitro biological screening of novel compounds.
Core Laboratory Procedures
Compound Handling and Preparation
The integrity of screening data is critically dependent on the proper handling of test compounds.
-
Solubility Testing: Before preparing stock solutions, assess the solubility of the derivatives in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or broth. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a non-toxic level, typically <0.5% (v/v), as higher concentrations can independently affect cell viability.
Protocol 1: In Vitro Anticancer Screening via MTT Assay
This protocol details the use of the MTT colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][16]
Objective
To determine the concentration-dependent cytotoxic effect of this compound derivatives on selected human cancer cell lines and a non-cancerous cell line to assess preliminary selectivity.
Materials and Reagents
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).
-
Non-cancerous human cell line (e.g., WI-38 - lung fibroblast).[17]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[18]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[19]
-
96-well flat-bottom sterile cell culture plates.
-
Test compounds and a positive control (e.g., Doxorubicin or Gefitinib).
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X working concentrations of your test compounds and the positive control by diluting them from the DMSO stock into a serum-free medium. A typical screening concentration range is 0.1, 1, 10, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" blank control.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Data Analysis and Interpretation
-
Correct Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability. Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Data Presentation: Cytotoxicity Screening
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | WI-38 (Normal Lung) IC₅₀ (µM) | Selectivity Index (SI) for A549 |
| Derivative 1 | 8.5 | 12.3 | >100 | >11.8 |
| Derivative 2 | 55.2 | 78.1 | >100 | >1.8 |
| Derivative 3 | 1.2 | 3.5 | 65.4 | 54.5 |
| Doxorubicin | 0.9 | 1.1 | 5.8 | 6.4 |
| Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. |
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This section describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] This is a quantitative method that provides a more precise measure of a compound's potency than qualitative methods like disk diffusion.
Objective
To quantitatively assess the antibacterial and antifungal activity of the derivatives against a panel of pathogenic microorganisms.
Materials and Reagents
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strain: Candida albicans.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well U-bottom plates.
-
Bacterial/Fungal inoculum standardized to a 0.5 McFarland standard.
-
Positive controls (e.g., Ampicillin for bacteria, Amphotericin B for fungi).
Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound at 2X the highest desired final concentration to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the second to last column. The last column serves as the growth control (no compound).
-
-
Inoculum Preparation and Addition:
-
Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
Dilute this suspension in the appropriate broth so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[20]
-
Data Analysis and Interpretation
The results are reported as the MIC value in µg/mL or µM. A lower MIC value indicates greater antimicrobial potency.
Data Presentation: Antimicrobial Screening
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 8 | 32 | >128 |
| Derivative 4 | >128 | >128 | 16 |
| Derivative 5 | 4 | 4 | 64 |
| Ampicillin | 0.5 | 4 | N/A |
| Amphotericin B | N/A | N/A | 1 |
Outlook: From Primary Hits to Mechanistic Insights
Identifying potent and selective "hits" in primary screening is the first step. Subsequent studies are essential to validate these findings and elucidate the mechanism of action. Such secondary assays may include:
-
Direct Enzyme Inhibition Assays: If a compound shows potent cytotoxicity against an EGFR-overexpressing cell line, a logical next step is to perform a cell-free EGFR kinase assay to confirm direct target engagement.[11][21]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays, such as Annexin V/PI staining, can determine if the compound induces programmed cell death (apoptosis).[10] Cell cycle analysis can reveal if the compound causes arrest at a specific phase of the cell cycle, which is a common effect of DNA synthesis inhibitors.[1]
Conclusion
The in vitro screening cascade described provides a robust framework for the initial biological characterization of novel this compound derivatives. By systematically evaluating cytotoxicity and antimicrobial activity using validated protocols, researchers can efficiently identify promising lead compounds for further development. The key to a successful campaign lies not only in the precise execution of these protocols but also in the logical interpretation of the data, including an assessment of potency and, crucially, selectivity. This structured approach ensures that resources are focused on derivatives with the highest potential to become next-generation therapeutic agents.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. brainkart.com [brainkart.com]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. pharmajournal.net [pharmajournal.net]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdb.apec.org [pdb.apec.org]
- 21. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Improving the yield of Ethyl 4-aminopyrimidine-2-carboxylate synthesis
Answering the user's request.## Technical Support Center: Synthesis of Ethyl 4-aminopyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Overview of Synthesis
This compound is a vital heterocyclic building block in medicinal chemistry. Its synthesis is typically achieved via the Principal Pyrimidine Synthesis, which involves the condensation of a C3-dicarbonyl synthon with an amidine, most commonly guanidine. While the reaction appears straightforward, achieving high yields and purity requires careful control over several experimental parameters. This guide addresses the most common issues encountered during this process.
General Synthetic Workflow
The primary pathway involves the cyclocondensation reaction between guanidine and a diethyl 2-formylmalonate equivalent. The reaction proceeds through the formation of an intermediate which then cyclizes and dehydrates to form the pyrimidine ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low or no yield is a common issue that can stem from several factors related to reactants, conditions, or the reaction equilibrium.
-
Cause 1: Purity and Reactivity of Starting Materials: Impurities in either the guanidine or the dicarbonyl compound can significantly inhibit the reaction.[1] Guanidine is often used as a hydrochloride or carbonate salt and must be converted to the free base in situ using a strong base like sodium ethoxide.
-
Solution: Ensure all starting materials are of high purity and dry. Use freshly prepared sodium ethoxide in anhydrous ethanol to ensure complete formation of the guanidine free base.
-
-
Cause 2: Suboptimal Reaction Conditions: The cyclocondensation reaction is sensitive to temperature and catalyst concentration.
-
Solution: The reaction typically requires heating to reflux in ethanol to proceed at a reasonable rate.[1] Ensure the temperature is maintained consistently. The stoichiometry of the base is critical; typically, 1 to 2 equivalents of sodium ethoxide are required to drive the reaction to completion.
-
-
Cause 3: Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or extending the reaction time may be necessary.[1]
-
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for diagnosing the cause of low product yield.
Q2: I've formed a byproduct that is difficult to separate from my product. What is it and how can I avoid it?
A2: Byproduct formation often occurs due to side reactions of the starting materials or intermediates. In pyrimidine synthesis, several side reactions are possible.
-
Cause 1: Regioselectivity Issues: If an unsymmetrical dicarbonyl compound is used, the formation of regioisomers is possible, which can be very difficult to separate.[2]
-
Solution: This specific synthesis (this compound) uses a symmetrical precursor, so this is less of a concern. However, for related syntheses, choosing a dicarbonyl compound with one significantly more electrophilic carbonyl group can improve selectivity.
-
-
Cause 2: Self-Condensation: The dicarbonyl starting material can undergo self-condensation under basic conditions.
-
Solution: Control the rate of addition of the base or dicarbonyl compound. Adding the dicarbonyl slowly to the mixture of guanidine and base can minimize its self-condensation.
-
-
Cause 3: Formation of Hantzsch-type Byproducts: Although less common with guanidine, if ammonia is present (e.g., from decomposition of urea in related syntheses) and conditions are harsh, Hantzsch-type dihydropyridine byproducts can form.[1]
-
Solution: Maintain the reaction temperature as recommended and ensure the purity of the guanidine source to avoid ammonia contaminants.
-
Q3: My crude product is an oil or a sticky solid that is difficult to purify. How should I proceed?
A3: Obtaining a non-crystalline crude product is often due to the presence of impurities. The purification strategy is key to obtaining the final solid product.
-
Solution 1: Trituration: This technique is excellent for removing more soluble impurities. The crude residue can be triturated with a solvent in which the desired product is poorly soluble, but the impurities are soluble. For this compound, diethyl ether is a suitable solvent for this purpose.[3]
-
Solution 2: Recrystallization: This is the most effective method for purifying the solid product. A solvent system where the product is soluble at high temperatures but insoluble at low temperatures is required. A mixture of ethyl acetate and benzene (or a safer alternative like toluene) has been reported to be effective.[3]
-
Solution 3: Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A solvent system of intermediate polarity, such as hexane/ethyl acetate, would likely be effective for separation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful synthesis?
A1: Based on extensive studies of pyrimidine synthesis, the following parameters are most critical:
| Parameter | Importance & Rationale | Typical Values |
| Purity of Reagents | Impurities can act as catalysts for side reactions or inhibit the main reaction. Water is particularly detrimental as it can consume the strong base. | Reagents >98% purity. Anhydrous solvents. |
| Base Stoichiometry | A strong base (e.g., NaOEt) is required to deprotonate the guanidine salt to its active free base form. Excess base can promote side reactions. | 1.0 - 2.0 equivalents relative to guanidine salt. |
| Temperature | The reaction requires thermal energy to overcome the activation barrier for cyclization and dehydration, but excessive heat can lead to byproduct formation. | Reflux in ethanol (~78 °C). |
| Reaction Time | Sufficient time must be allowed for the reaction to proceed to completion. | 2 - 24 hours, monitored by TLC.[1] |
Q2: How do I prepare the sodium ethoxide catalyst?
A2: It is highly recommended to prepare sodium ethoxide fresh for each reaction to ensure it is anhydrous and active.
-
Protocol: Under an inert atmosphere (Nitrogen or Argon), add clean sodium metal (cut into small pieces) portion-wise to absolute (anhydrous) ethanol at 0 °C. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely. This solution can be used directly in the reaction.
Q3: How can I confirm the identity of my final product?
A3: The structure of this compound should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic peaks for the pyrimidine ring protons, the amino group, and the ethyl ester moiety.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bonds of the amine, the C=O of the ester, and C=N/C=C bonds of the pyrimidine ring.[4]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Melting Point (m.p.): A sharp melting point close to the literature value (101-104 °C) is a good indicator of purity.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Principal Pyrimidine Synthesis.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried. Place the apparatus under an inert atmosphere (e.g., Nitrogen).
-
Reagents: To the flask, add anhydrous ethanol. Add sodium metal (1.1 equivalents) in small portions and stir until fully dissolved to form sodium ethoxide.
-
Guanidine Addition: Add guanidine hydrochloride (1.0 equivalent) to the sodium ethoxide solution and stir for 30 minutes at room temperature to form the guanidine free base.
-
Dicarbonyl Addition: To this mixture, add diethyl 2-formylmalonate (or a suitable equivalent; 1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess base carefully with a dilute acid (e.g., acetic acid).
-
Extraction: Evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.[3]
-
Isolation: Evaporate the solvent to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Trituration: Before recrystallization, triturate the crude residue with cold diethyl ether to remove highly soluble impurities. Filter the resulting solid.[3]
-
Dissolution: Dissolve the solid product in a minimum amount of a hot mixture of ethyl acetate and a co-solvent like benzene or toluene.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
References
Technical Support Center: Purification of Crude Ethyl 4-aminopyrimidine-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 4-aminopyrimidine-2-carboxylate (CAS No. not clearly defined, often confused with isomers). This document is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic building block. Our guidance is rooted in established chemical principles and field-tested experience to ensure you can achieve the desired purity for your downstream applications.
Section 1: Understanding Your Crude Material: The First Step to Purity
Before selecting a purification strategy, a preliminary assessment of your crude product is paramount. This initial analysis not only guides your choice of method but also provides a baseline against which you can measure success.
Initial Assessment Workflow
Common side reactions in the synthesis of aminopyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aminopyrimidine synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common side reactions and challenges encountered during your experiments. This resource is structured to not only offer solutions but also to explain the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions
This section is formatted as a series of questions and answers to directly address specific issues you may encounter in the laboratory.
Q1: My aminopyrimidine synthesis is yielding an unexpected isomer. What is happening and how can I prevent it?
This is a classic sign of a Dimroth rearrangement , a common isomerization in pyrimidine chemistry where an endocyclic ring nitrogen and an exocyclic nitrogen atom exchange places.[1][2] This rearrangement proceeds through an Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[3] The reaction is driven by the formation of a thermodynamically more stable isomer.[4]
Mechanism of Dimroth Rearrangement:
Caption: Mechanism of the Dimroth Rearrangement.
Factors Influencing the Dimroth Rearrangement:
| Factor | Effect on Rearrangement | Rationale |
| pH | Accelerated in acidic or basic conditions[5] | Catalyzes the initial nucleophilic attack and subsequent ring opening/closure steps. |
| Temperature | Rate increases with higher temperatures[5] | Provides the activation energy for the rearrangement. |
| Solvent | Polar solvents can facilitate the reaction | Stabilizes charged intermediates in the ANRORC pathway. |
| Substituents | Electron-withdrawing groups can increase the rate[6] | Decrease the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack.[6] |
Prevention Strategies:
-
Strict pH Control: Maintain the reaction mixture at a neutral pH if possible. Use buffered solutions or non-nucleophilic bases.
-
Temperature Management: Run the reaction at the lowest effective temperature. Consider using microwave irradiation for shorter reaction times at controlled temperatures, which can sometimes minimize side reactions.[4]
-
Solvent Choice: If possible, use less polar, aprotic solvents.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent rearrangement.
Troubleshooting Protocol: Purification of a Dimroth Rearranged Product
If you have already formed the rearranged isomer, separation can often be achieved by column chromatography. The two isomers may have different polarities.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to resolve the desired product and the rearranged isomer. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Chromatography:
-
Stationary Phase: Silica gel is a good starting point.
-
Eluent: Use the solvent system developed in the TLC analysis. A shallow gradient of the polar solvent can improve separation.
-
Alternative: For very polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.[7][8]
-
Q2: I am observing byproducts with a higher molecular weight, suggesting over-alkylation. How can I achieve selective mono-alkylation?
Over-alkylation is a frequent issue, as the mono-alkylated aminopyrimidine can be more nucleophilic than the starting primary amine, leading to the formation of di- or even tri-alkylated products.[9]
Strategies for Selective Mono-alkylation:
| Strategy | Description | Rationale |
| Control Stoichiometry | Use a slight excess (1.0-1.2 equivalents) of the aminopyrimidine relative to the alkylating agent.[9] | Limits the availability of the alkylating agent for subsequent reactions. |
| Steric Hindrance | Utilize sterically bulky protecting groups on the aminopyrimidine or bulky alkylating agents.[10][11] | The steric bulk can disfavor a second alkylation event. |
| Choice of Base and Solvent | The choice of base and solvent can influence the reaction rate and selectivity. Weaker bases and less polar solvents can sometimes slow down the second alkylation. | Modulates the nucleophilicity of the mono-alkylated intermediate. |
| "Self-Limiting" Alkylation | Use of N-aminopyridinium salts as ammonia surrogates can lead to selective mono-alkylation.[12][13] | The intermediate formed is less nucleophilic, preventing further alkylation. |
Experimental Protocol: Selective Mono-N-Alkylation of an Aminopyrimidine
-
Reaction Setup: To a solution of the aminopyrimidine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base (e.g., NaH, K₂CO₃) (1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 equivalent) dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated byproducts and unreacted starting material.
Q3: My reaction mixture is showing an unexpected N-oxide byproduct. What is causing this and how can I avoid it?
Formation of pyrimidine N-oxides is a result of the oxidation of one of the ring nitrogen atoms. This can be an intended transformation or an unwanted side reaction, often caused by the presence of oxidizing agents or even air.[14][15]
Common Oxidizing Agents Leading to N-oxide Formation:
-
Hydrogen peroxide (H₂O₂)
-
Peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA)
-
Trifluoroacetic anhydride (TFAA) with H₂O₂[14]
Prevention of N-oxide Formation:
-
Inert Atmosphere: If your aminopyrimidine is sensitive to air oxidation, perform the reaction under an inert atmosphere (N₂ or Ar).
-
Avoid Oxidizing Agents: Scrutinize your reaction components for any potential oxidizing agents.
-
Protecting Groups: In some cases, protecting the pyrimidine nitrogen with a suitable protecting group, such as a methoxymethyl (MOM) group, can prevent N-oxidation.
-
Use of Antioxidants: In some specific cases, the addition of a small amount of an antioxidant might be beneficial, but this needs to be evaluated for compatibility with your reaction.[16]
Troubleshooting: Removal of Pyrimidine N-oxide Byproducts
Pyrimidine N-oxides are generally more polar than their non-oxidized counterparts. This property can be exploited for their removal.
Purification Protocol:
-
Column Chromatography:
-
Selective Reduction: If the desired aminopyrimidine is stable to reducing conditions, it may be possible to selectively reduce the N-oxide back to the parent pyrimidine using a mild reducing agent. This would be a "correction" rather than a separation.
Q4: My aminopyrimidine is degrading during aqueous workup. How can I improve its stability?
Aminopyrimidines can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding hydroxypyrimidines (pyrimidinones). This can occur during the reaction itself or during aqueous workup and purification.
Strategies to Prevent Hydrolysis:
-
Anhydrous Conditions: Whenever possible, perform the synthesis under anhydrous conditions.
-
pH Control During Workup: During aqueous extraction, ensure the pH of the aqueous phase is neutral or buffered to a range of 6-8 to prevent acid- or base-catalyzed hydrolysis.[1]
-
Avoid Strong Acids and Bases: If your aminopyrimidine is labile, avoid using strong acids or bases in your reaction or workup.
-
Temperature: Perform extractions and washes at room temperature or below to minimize the rate of hydrolysis.
Troubleshooting Workflow for Hydrolysis:
Caption: Troubleshooting workflow for preventing hydrolysis.
Q5: My palladium-catalyzed cross-coupling reaction to synthesize an aminopyrimidine is failing or giving significant byproducts. What should I investigate?
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for C-C and C-N bond formation on the pyrimidine core. However, they are prone to specific side reactions.
Common Issues in Pd-Catalyzed Couplings of Aminopyrimidines:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium center, inhibiting its catalytic activity.
-
Homocoupling (Suzuki): The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[18][19]
-
Dehalogenation: The starting halide can be reduced to the corresponding C-H bond.
-
β-Hydride Elimination (Buchwald-Hartwig): This side reaction can compete with reductive elimination to form an imine byproduct and a hydrodehalogenated arene.[17][20]
Troubleshooting Palladium-Catalyzed Reactions:
| Parameter | Recommendation for Aminopyrimidine Substrates |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[21] These ligands help to stabilize the palladium catalyst and prevent inhibition by the aminopyrimidine. |
| Catalyst | Use a Pd(0) source directly (e.g., Pd₂(dba)₃) to avoid side reactions during the in situ reduction of a Pd(II) precatalyst.[15] |
| Base | The choice of base is critical and often needs to be screened. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are often used. |
| Solvent | Anhydrous, degassed solvents are crucial. Toluene, dioxane, and DMF are commonly used. |
| Atmosphere | Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction to prevent catalyst oxidation.[18] |
Protocol for Palladium Catalyst Removal:
Residual palladium can be problematic, especially in pharmaceutical applications. Here are two common methods for its removal:
-
Activated Carbon Treatment:
-
Dissolve the crude product in a suitable solvent.
-
Add activated carbon (5-10 wt% relative to the crude product).
-
Stir the suspension, possibly with gentle heating, for several hours.
-
Filter the mixture through a pad of Celite® to remove the carbon.[5]
-
-
Scavenger Resins:
Catalytic Cycles and Common Side Reactions:
Caption: Suzuki coupling cycle and homocoupling side reaction.
Caption: Buchwald-Hartwig amination cycle and β-hydride elimination.
Frequently Asked Questions (FAQs)
Q: What are the key starting materials for aminopyrimidine synthesis? A: Common synthetic routes involve the condensation of a three-carbon component with a guanidine or a related species. Key starting materials include β-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents, which react with guanidine, urea, or thiourea.[19][23] Transition metal-catalyzed methods often use a halogenated pyrimidine and an amine.[9]
Q: How can I improve the yield of my aminopyrimidine synthesis? A: Low yields can be due to a variety of factors, including incomplete reactions, side reactions, or product degradation. To improve your yield, consider the following:
-
Purity of Reagents: Ensure all your starting materials and solvents are pure and anhydrous if necessary.
-
Reaction Conditions: Systematically optimize the reaction temperature, time, and concentration.
-
Catalyst/Reagent Choice: The choice of base, catalyst, or condensing agent can have a significant impact on the reaction outcome.
-
Workup Procedure: Ensure your workup procedure is not causing product loss or degradation (see Q4 on hydrolysis).
Q: What is the best way to purify polar aminopyrimidine compounds? A: The purification of polar aminopyrimidines can be challenging with standard reversed-phase chromatography. Consider the following techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for highly polar compounds. It uses a polar stationary phase and a high organic mobile phase.[7][8][16][24][25]
-
Crystallization: If your compound is a solid, recrystallization can be a very effective method for purification.[7]
-
Ion-Pairing Chromatography: For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase in reversed-phase chromatography can improve retention and separation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. starchemistry888.com [starchemistry888.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. ias.ac.in [ias.ac.in]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Reactivity of Ethyl 4-aminopyrimidine-2-carboxylate
Welcome to the technical support center for Ethyl 4-aminopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this versatile heterocyclic building block. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to advance your research.
Understanding the Reactivity Profile of this compound
This compound possesses a unique electronic and steric profile that can influence its reactivity. The pyrimidine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution.[1] The 4-amino group, being an electron-donating group, can modulate this reactivity, while the C2-ester group acts as an electron-withdrawing group. This push-pull electronic nature can lead to complex reactivity patterns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Yield in Amide Coupling Reactions
Question: I am attempting to perform an amide coupling between the 4-amino group of this compound and a carboxylic acid, but I am observing low to no product formation. What are the likely causes and how can I improve the yield?
Answer: This is a common challenge stemming from the reduced nucleophilicity of the 4-amino group. The electron-withdrawing effect of the pyrimidine ring deactivates the amino group, making it a weaker nucleophile compared to anilines.[1][2]
Troubleshooting Workflow:
References
Optimization of reaction conditions for Ethyl 4-aminopyrimidine-2-carboxylate
Technical Support Center: Ethyl 4-aminopyrimidine-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the complex challenges and nuances of pyrimidine chemistry. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies required to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound, which is typically achieved via the cyclocondensation of a guanidine-derived synthon with a substituted β-dicarbonyl compound.
Q1: What are the most critical starting materials and how does their purity impact the reaction?
A: The primary building blocks for this synthesis are typically guanidine (or a salt thereof, like guanidine hydrochloride) and a β-ketoester such as ethyl 2-formyl-3-oxopropanoate or a related 1,3-dielectrophile. The purity of these reagents is paramount.
-
Guanidine: Guanidine and its salts can be hygroscopic. The presence of excess water can lead to the hydrolysis of intermediates or the ester group on the final product.[1] It is advisable to use freshly opened reagents or dry them under vacuum before use.
-
β-Ketoester: These compounds can undergo self-condensation, especially under basic conditions.[2][3] Impurities from this process can introduce competing reaction pathways and complicate purification. Always use high-purity β-ketoesters, and consider purification by distillation if quality is uncertain.
Q2: What is the role of the catalyst in this reaction, and what are the common choices?
A: The reaction is a cyclocondensation that typically requires either acid or base catalysis to proceed efficiently.
-
Base Catalysis: A base, such as sodium ethoxide or potassium carbonate, is crucial for deprotonating the guanidine, allowing it to act as a nucleophile.[1] The choice and stoichiometry of the base are critical to promote the desired cyclization while minimizing side reactions like the self-condensation of the ketoester.[1]
-
Acid Catalysis: In some variations of pyrimidine synthesis, like the Biginelli reaction, Brønsted or Lewis acids are used.[1] These catalysts activate the carbonyl groups of the β-dicarbonyl compound, making them more susceptible to nucleophilic attack. While less common for this specific target, the principle of carbonyl activation is a key optimization parameter.
Q3: How do I select an appropriate solvent for the reaction?
A: Solvent selection impacts reactant solubility, reaction rate, and in some cases, the equilibrium of the reaction.
-
Alcohols (e.g., Ethanol): Ethanol is a very common choice as it effectively dissolves the starting materials and the commonly used base, sodium ethoxide.[4]
-
Aprotic Solvents (e.g., DMF, Acetonitrile, THF): In some cases, polar aprotic solvents can lead to excellent yields.[5] They are particularly useful when trying to avoid solvent participation in the reaction.
-
Solvent-Free Conditions: For certain substrates, running the reaction neat (solvent-free) at an elevated temperature can improve yields and simplify work-up, aligning with green chemistry principles.[1]
A solvent screen is a highly recommended step during optimization (see Table 1).
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Q4: My reaction yield is consistently low, and TLC analysis shows significant unreacted starting materials. What's going wrong?
A: Low conversion is a frequent issue that can be traced back to several factors. The following workflow can help diagnose the root cause.
// Node Definitions start [label="Problem:\nLow Yield & Unreacted\nStarting Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause 1:\nInefficient Catalysis", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause 2:\nSuboptimal Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause 3:\nReagent Purity/Stability", fillcolor="#FBBC05", fontcolor="#202124"];
sol1a [label="Action:\nVerify base/catalyst activity.\nIs it old or decomposed?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Action:\nEnsure correct stoichiometry.\nUse slight excess of guanidine.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
sol2a [label="Action:\nIncrease reaction time.\nMonitor via TLC until SM is consumed.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Action:\nModerately increase temperature.\nBe cautious of byproduct formation.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2c [label="Action:\nScreen alternative solvents\n(see Table 1).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
sol3a [label="Action:\nUse fresh or purified guanidine salt.\nDry thoroughly.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3b [label="Action:\nVerify purity of β-ketoester.\nDistill if necessary.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> sol1a; cause1 -> sol1b;
cause2 -> sol2a; cause2 -> sol2b; cause2 -> sol2c;
cause3 -> sol3a; cause3 -> sol3b; } ` Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanation:
-
Catalyst Inactivity: If using a base like sodium ethoxide, ensure it has not decomposed due to moisture. For acid catalysts, confirm the concentration is appropriate.[1]
-
Reaction Kinetics: Cyclocondensation reactions can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] A moderate increase in temperature can improve the rate, but excessive heat can promote side reactions.[2]
-
Reagent Quality: As mentioned in the FAQ, impurities in starting materials can inhibit the reaction.[2]
Q5: My crude product is contaminated with a highly fluorescent, yellow byproduct. What is it, and how can I prevent its formation?
A: This is a classic sign of a competing Hantzsch-type reaction.[2]
-
Causality: At elevated temperatures, the guanidine starting material can partially decompose to generate ammonia. This ammonia can then participate in a reaction with two equivalents of the β-ketoester and the aldehyde functionality to form a highly fluorescent 1,4-dihydropyridine (DHP) byproduct.[1][2] This pathway directly competes with your desired pyrimidine synthesis.
-
Prevention Strategies:
-
Temperature Control: This is the most critical factor. Lowering the reaction temperature can significantly suppress the Hantzsch pathway and favor the desired Biginelli-type cyclization.[2]
-
Order of Addition: In some systems, adding the guanidine reagent last to the mixture of the β-ketoester and base can minimize its decomposition time at high temperatures.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways. A careful screening of bases or acids may be necessary.[1]
-
Q6: The purification of my product is difficult, and I suspect the presence of N-acylurea or self-condensation byproducts. How can I confirm and mitigate this?
A: These byproducts arise from undesired reactivity of your starting materials and complicate purification due to similar polarities.
-
N-Acylurea Formation: This can occur as a side reaction between the β-ketoester and guanidine.[2] Its formation can be minimized by carefully controlling the stoichiometry and reaction conditions.
-
Self-Condensation: The β-ketoester can react with itself under basic conditions.[3]
-
Troubleshooting & Purification:
-
Confirmation: These byproducts can often be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Minimization: Add the base slowly and at a controlled temperature to the reaction mixture. This can reduce the concentration of the reactive enolate of the β-ketoester at any given time, disfavoring self-condensation.
-
Purification: Recrystallization is often the most effective method for removing these types of impurities from the desired product.[2][6] A solvent screen for recrystallization (e.g., ethyl acetate/hexanes, ethyl acetate/benzene) is highly recommended.[6]
-
Protocol Optimization
A systematic approach is key to optimizing any reaction. Below is a general protocol and a table summarizing key optimization parameters.
Experimental Protocol: General Synthesis
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-ketoester (1.0 eq) and the chosen solvent (e.g., anhydrous ethanol).
-
Base Addition: Add the base (e.g., sodium ethoxide, 1.1 eq) to the flask. Stir the mixture until the base is fully dissolved.
-
Nucleophile Addition: Add guanidine hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (or the desired temperature). Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure. Neutralize the mixture carefully with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove soluble impurities.[6]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/benzene).[6]
Data Presentation: Optimization of Reaction Conditions
The following table provides a framework for a systematic optimization study based on common variables. Yields are hypothetical and for illustrative purposes.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | Reflux (~78°C) | 8 | 65% | Moderate yield, some byproduct observed. |
| 2 | Ethanol | 50°C | 12 | 55% | Lower yield, incomplete conversion. |
| 3 | Acetonitrile | Reflux (~82°C) | 6 | 75% | Good yield, cleaner reaction profile. |
| 4 | THF | Reflux (~66°C) | 10 | 72% | Clean reaction, slightly slower. |
| 5 | Toluene | 100°C | 6 | 68% | Significant fluorescent byproduct noted. |
| 6 | DMF | 100°C | 4 | 82% | High yield, but purification from high-boiling solvent is challenging. |
| 7 | Solvent-free | 90°C | 4 | 78% | Good yield, simple work-up. |
This table is a conceptual guide. Actual results will vary based on specific substrates and reagents.[4][5][7]
References
Preventing degradation of Ethyl 4-aminopyrimidine-2-carboxylate during reactions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and preventing the degradation of Ethyl 4-aminopyrimidine-2-carboxylate during synthetic reactions. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you navigate the complexities of handling this versatile but sensitive molecule.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My reaction yield is consistently low, and my TLC plate shows multiple spots, including some at the baseline. What are the likely causes?
A: Low yields and complex reaction mixtures are classic signs of substrate degradation. This compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and thermal decomposition. Baseline material on a silica TLC plate often indicates the formation of the corresponding carboxylic acid via ester hydrolysis, which is highly polar. The other spots likely represent products from oxidation or other side reactions. A systematic troubleshooting approach, starting with reaction temperature and atmospheric conditions, is recommended.
Q2: What is the most common degradation pathway for this molecule?
A: Hydrolysis of the ethyl ester to the carboxylic acid is the most frequently encountered issue. This is readily catalyzed by acidic or basic conditions, which may be present in your reaction setup or introduced during the aqueous workup.[1][2] The amino group on the pyrimidine ring can also influence the molecule's stability in different pH environments.[3][4]
Q3: My compound seems to change color (e.g., yellowing or browning) during the reaction or upon storage. Is this a sign of degradation?
A: Yes, color change is often an indicator of oxidative degradation. The electron-rich aminopyrimidine ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[5] This can lead to the formation of colored byproducts and a decrease in the purity and yield of your desired product.
Q4: At what temperature does this compound start to thermally decompose?
Q5: Should I use a protecting group for the 4-amino group?
A: Protection of the amino group is a highly effective strategy to prevent unwanted side reactions and enhance stability.[7][8] The nucleophilicity of the amino group can lead to N-alkylation, N-acylation, or other undesired reactions. Converting the amine to a carbamate, such as a tert-Butoxycarbonyl (Boc) group, temporarily masks its reactivity, allowing for cleaner transformations elsewhere in the molecule.[9]
Visualizing Degradation: Key Pathways
To effectively troubleshoot, it is crucial to understand the primary mechanisms by which this compound can degrade. The following diagram illustrates the three most common pathways.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guides & Proactive Protocols
Guide 1: Combating Hydrolytic Degradation
Hydrolysis of the ethyl ester is a primary concern, leading to the formation of the corresponding carboxylic acid, which can complicate purification and lower yields.
Symptoms:
-
Appearance of a new, highly polar spot on TLC that streaks or remains at the baseline.
-
Difficulty extracting the product from an aqueous phase during workup.
-
Lower-than-expected yield of the desired ester.
Root Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Strongly Acidic or Basic Reaction Conditions | The ester carbonyl is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid (protonation of the carbonyl) and base (generation of hydroxide).[10] | Maintain a pH as close to neutral as possible, unless the reaction mechanism requires acidic or basic catalysis. Use non-nucleophilic organic bases (e.g., DBU, DIPEA) instead of inorganic bases like NaOH or K₂CO₃ where possible. |
| Aqueous Workup | Prolonged exposure to water, especially if the pH has not been neutralized, can cause hydrolysis post-reaction. | Minimize the duration of the aqueous workup. Ensure the aqueous phase is neutralized (pH ~7) before extraction. Use brine washes to remove excess water from the organic layer. |
| Wet Solvents | Residual water in reaction solvents can be sufficient to cause slow hydrolysis, particularly during long reactions at elevated temperatures. | Use anhydrous solvents for all reactions. Store solvents over molecular sieves to maintain dryness. |
Experimental Protocol: Reaction Under pH-Neutral Conditions
-
Setup: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Reagents: Use freshly opened or distilled anhydrous solvents.
-
Execution: To a stirred solution of this compound in your chosen anhydrous solvent, add the other reactants. If a base is required, add a sterically hindered organic base (e.g., triethylamine or diisopropylethylamine) dropwise at 0 °C.
-
Monitoring: Monitor the reaction by TLC, comparing the reaction mixture to a co-spotted sample of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated solution of NH₄Cl (a mild acid) if a strong base was used, or NaHCO₃ (a mild base) if an acid was used, until the pH is ~7.
-
Extraction: Promptly extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a moderate temperature (<40 °C).
Guide 2: Preventing Oxidative Degradation
The aminopyrimidine core is electron-rich and can be oxidized by atmospheric oxygen, especially when heated.
Symptoms:
-
The reaction mixture or isolated product develops a yellow or brown color.
-
Presence of multiple, often colored, impurities on the TLC plate.
-
Inconsistent results between seemingly identical reaction setups.
Root Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Atmospheric Oxygen | At elevated temperatures, molecular oxygen can react with the electron-rich heterocyclic ring, leading to complex degradation pathways.[5][11] | Run the reaction under an inert atmosphere of nitrogen or argon. |
| Peroxides in Solvents | Solvents like THF and diethyl ether can form explosive peroxides over time, which are also potent oxidizing agents. | Use freshly distilled or peroxide-free solvents. Test solvents for peroxides before use, especially when running reactions at scale. |
Experimental Protocol: Reaction Under Inert Atmosphere
Caption: Workflow for setting up a reaction under an inert atmosphere.
-
Solvent Degassing: Before the reaction, sparge the anhydrous solvent with dry nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Reaction Setup: Assemble the dry glassware and purge the entire system with nitrogen or argon for several minutes.
-
Execution: Maintain a positive pressure of the inert gas throughout the reaction, using a balloon or an oil bubbler.
-
Reagent Addition: Add all liquid reagents via syringe through rubber septa. Add solid reagents under a strong counter-flow of inert gas.
-
Workup: After the reaction is complete and cooled, it can typically be exposed to air for the workup procedure.
Guide 3: Proactive Protection of the Amino Group
For multi-step syntheses or when using harsh reagents, protecting the 4-amino group as a carbamate is the most robust strategy to prevent degradation and side reactions. The Boc (tert-Butoxycarbonyl) group is a common choice due to its stability and ease of removal under acidic conditions.[7][9]
Experimental Protocol: Boc Protection
-
Protection:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Add a base such as Triethylamine (TEA, 1.2 equivalents) or a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify by column chromatography to yield the Boc-protected product.
-
-
Reaction with Protected Substrate:
-
Use the Boc-protected compound in your desired reaction. The Boc group is stable to a wide range of non-acidic conditions.
-
-
Deprotection:
-
Dissolve the Boc-protected product in a suitable solvent (e.g., DCM, Dioxane).
-
Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully neutralize the acid and perform a workup to isolate the deprotected product.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity [mdpi.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 4-aminopyrimidine-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-aminopyrimidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for various synthetic approaches to this important heterocyclic building block. Pyrimidine derivatives are fundamental components in nucleic acids and are prevalent in a wide range of pharmaceuticals, making their synthesis a critical area of study.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges typically revolve around three areas:
-
Regioselectivity: In classical cyclocondensation reactions, controlling which nitrogen atom of the N-C-N fragment (like guanidine) attacks which electrophilic carbon of the C-C-C fragment can be difficult, potentially leading to isomeric byproducts.[3]
-
Reaction Conditions: The synthesis often requires careful control of pH and temperature. Conditions that are too harsh can lead to hydrolysis of the ethyl ester group or decomposition of starting materials and products.
-
Purification: The final product contains both a basic amino group and an ester, which can make purification by extraction or chromatography challenging. The compound may chelate with metal ions, and its polarity can lead to tailing on silica gel. Recrystallization often requires careful solvent selection.[4]
Q2: Why is guanidine a common reagent for this type of pyrimidine synthesis?
A2: Guanidine is a widely used N-C-N synthon for constructing pyrimidine rings.[1][5][6] Its two amino groups and central carbon atom readily react with 1,3-dicarbonyl compounds or their equivalents in a cyclocondensation reaction to form the pyrimidine core. The inherent nucleophilicity of the nitrogen atoms drives the reaction, making it an efficient and common strategy for building this heterocyclic system.[5]
Q3: Are there any "green" or more sustainable approaches to this synthesis?
A3: Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis. This can include using microwave-assisted synthesis to reduce reaction times and energy consumption, employing aqueous media, or using biodegradable catalysts.[7][8] For instance, some pyrimidine syntheses have been developed using ultrasound irradiation in aqueous media or employing reusable catalysts to minimize waste and hazardous solvent use.[7][8]
Alternative Synthetic Routes: A Comparative Overview
Several strategies exist for the synthesis of this compound. The choice of route often depends on the availability of starting materials, required scale, and desired purity.
Route 1: Classical Cyclocondensation with Guanidine
This is the most fundamental approach, involving the condensation of guanidine with a suitable three-carbon electrophile. The key is selecting a C3 synthon that already contains the required ester and a masked or present aldehyde/ketone functionality. A common precursor is an ethyl glyoxylate derivative.
Route 2: Functional Group Interconversion from a Pre-formed Pyrimidine Ring
This strategy involves starting with a substituted pyrimidine and modifying its functional groups. A common precursor is a di-halopyrimidine, where the halogens can be selectively displaced or modified. For example, starting with ethyl 2,4-dichloropyrimidine-5-carboxylate and performing a selective amination.
Route 3: Solid-Phase Synthesis Approach
For library synthesis or smaller-scale preparations, a solid-phase approach can be advantageous. This involves anchoring a precursor to a resin (like Merrifield's resin), building the heterocyclic ring on the support, and then cleaving the final product.[9] This method simplifies purification significantly, as excess reagents and byproducts are simply washed away.
Data Summary Table
| Feature | Route 1: Cyclocondensation | Route 2: Functional Group Interconversion | Route 3: Solid-Phase Synthesis |
| Starting Materials | Guanidine, Ethyl glyoxylate derivatives | Substituted pyrimidines (e.g., di-chloropyrimidines) | Resin-bound precursors, various building blocks |
| Key Advantages | Cost-effective, scalable, direct | Good for analog synthesis, predictable regiochemistry | Simplified purification, amenable to automation |
| Common Challenges | Potential for isomeric byproducts, yield variability | Multi-step, requires selective reactions | Higher initial cost, lower overall yield |
| Typical Yield | Moderate to Good | Moderate | Modest to Good |
| Purification | Recrystallization, Chromatography[4] | Chromatography | Cleavage and precipitation |
Route 1: Cyclocondensation - Troubleshooting Guide
This route is often the first choice for large-scale synthesis. A plausible pathway involves the reaction of guanidine with an activated carbonyl compound derived from diethyl oxalate.
Workflow Diagram: Cyclocondensation Route
Caption: Fig 1. Cyclocondensation workflow.
Troubleshooting Q&A for Route 1
Q1: My reaction yields are very low, and I see a lot of starting material remaining. What's going wrong?
A1: This is a common issue often related to the base or reaction conditions.
-
Base Stoichiometry: The base (e.g., sodium ethoxide) is crucial for deprotonating the starting materials to initiate the condensation. Ensure you are using the correct stoichiometric amount. An insufficient amount of base will result in low conversion.
-
Moisture: Anhydrous conditions are critical. Sodium ethoxide and other alkoxide bases are readily hydrolyzed by water, which deactivates them. Ensure your solvent (e.g., ethanol) is dry and the reaction is protected from atmospheric moisture.
-
Temperature: While some condensations proceed at room temperature, others require heating to overcome the activation energy. If you are running the reaction at a low temperature, consider gradually increasing it to reflux while monitoring the reaction progress by TLC or LC-MS.
Q2: I've isolated a product, but the NMR spectrum is complex and suggests a mixture of isomers. How can I improve regioselectivity?
A2: Isomer formation is a classic problem in pyrimidine synthesis when using unsymmetrical 1,3-dicarbonyl compounds.
-
Choice of Synthon: The structure of your C3 fragment is key. Using a symmetrical precursor, if possible, eliminates this problem. If you must use an unsymmetrical one, the regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons.
-
Protecting Groups: You can strategically use protecting groups to differentiate the two carbonyls, forcing the reaction to proceed in the desired direction. This adds steps but provides excellent control.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to coordinate to one of the carbonyls preferentially, enhancing its electrophilicity and directing the nucleophilic attack of guanidine.[1]
Q3: During workup, my product seems to be lost or forms an emulsion. How can I improve the extraction?
A3: The amphipathic nature of the product (basic amine, nonpolar ethyl group) can cause issues.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. To extract the product into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer should be basic (pH > 8) to ensure the amino group is deprotonated and the molecule is less water-soluble.
-
Salting Out: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and pushing it into the organic layer.[10]
-
Solvent Choice: If ethyl acetate is causing emulsions, try a denser solvent like dichloromethane. Sometimes, a continuous liquid-liquid extraction is necessary for products with problematic solubility.
Experimental Protocol: Route 1 - Cyclocondensation
This protocol is a representative example and may require optimization based on your specific starting materials and laboratory conditions.
Objective: To synthesize this compound from Guanidine Hydrochloride and Diethyl 2-formylmalonate.
Materials:
-
Guanidine Hydrochloride
-
Diethyl 2-formylmalonate (or a suitable equivalent)
-
Sodium Ethoxide (21% solution in ethanol or freshly prepared)
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Guanidine: To the stirred solution, add Guanidine Hydrochloride (1.0 equivalent) portion-wise. Stir the resulting slurry for 30 minutes at room temperature to form free guanidine.
-
Addition of Carbonyl Component: Slowly add Diethyl 2-formylmalonate (1.0 equivalent) to the reaction mixture via a dropping funnel. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid or by pouring it into ice-cold water.
-
Workup - Extraction: Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[4]
Route 2: Functional Group Interconversion - Troubleshooting Guide
This route offers better control over regiochemistry and is excellent for creating derivatives. A common pathway is the nucleophilic aromatic substitution (SNAr) of a chloro-substituted pyrimidine.
Workflow Diagram: SNAr Route
Caption: Fig 2. SNAr and reduction workflow.
Troubleshooting Q&A for Route 2
Q1: My amination reaction is giving me a mixture of products, with substitution at both the C2 and C4 positions. How do I control the selectivity?
A1: The C4 position on the pyrimidine ring is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. However, this selectivity can be influenced by conditions.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to mixtures.
-
Solvent Effects: The choice of solvent can influence selectivity. Polar aprotic solvents like DMF or DMSO are common. Experimenting with different solvents may improve the outcome.
-
Nucleophile: Using a bulkier amine nucleophile can sometimes enhance selectivity for the more sterically accessible C4 position.
Q2: The reductive dechlorination step is incomplete or sluggish. What can I do?
A2: Catalytic hydrogenation is a common method for this step, but its efficiency depends on several factors.
-
Catalyst Activity: Ensure your Palladium on Carbon (Pd/C) catalyst is fresh and active. Old or poorly stored catalysts can lose activity. The catalyst loading (typically 5-10 mol%) is also important.
-
Hydrogen Pressure: While some reactions proceed at atmospheric pressure, others may require higher pressures (e.g., 50 psi) in a Parr shaker or autoclave to proceed efficiently.
-
Base Additive: The reaction generates HCl, which can poison the catalyst. Adding a non-nucleophilic base like triethylamine or potassium carbonate to scavenge the acid is often necessary to maintain catalyst turnover.
-
Alternative Reductants: If catalytic hydrogenation is not effective, consider other reductive systems like Zinc dust in acetic acid or other transfer hydrogenation methods.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of Ethyl 4-aminopyrimidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-aminopyrimidine-2-carboxylate. This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to larger-scale production. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, their synthesis can present significant challenges, particularly during scale-up, where issues of yield, purity, and process control become paramount.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific, common problems encountered during the scale-up synthesis of this compound.
Q1: Why is my yield of this compound consistently low during scale-up, and how can I improve it?
A1: Low yield during scale-up is a frequent challenge and can be attributed to several factors that are less prominent at the bench scale. The primary culprits are often related to mass and heat transfer limitations, reaction kinetics, and side reactions.
Causality and Solutions:
-
Inefficient Mixing: As the reactor volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Evaluate and optimize the agitation system (impeller type, speed, and position). For very large vessels, consider installing baffles to improve turbulent mixing.
-
-
Poor Temperature Control: The condensation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature spikes can accelerate the decomposition of reactants or promote the formation of undesired byproducts.
-
Solution: Implement a staged or slow addition of a key reagent (e.g., the amidine or carbonyl compound) to control the rate of heat generation. Ensure the reactor's cooling system is adequate for the batch size.
-
-
Side Reactions and Impurity Formation: The synthesis of substituted pyrimidines can be complex, with potential for competing reactions.[4] For instance, the cyclocondensation of 1,3-dicarbonyl compounds with urea or guanidine is a common method, but regioselectivity can be an issue with unsymmetrical precursors.[1][4]
-
Solution: Carefully control stoichiometry and reaction temperature. An inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions. Analyze crude reaction mixtures to identify major byproducts and adjust conditions accordingly.
-
Q2: What are the common impurities I should look out for, and how can I minimize their formation?
A2: Impurity profiling is critical for a robust process. Common impurities in this synthesis often arise from starting materials, incomplete reactions, or side reactions.
Common Impurities & Mitigation Strategies:
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction, poor mixing. | Monitor reaction progress (TLC, HPLC). Optimize reaction time and temperature. Ensure efficient agitation. |
| Partially Reacted Intermediates | Reaction stalling, non-optimal pH or temperature. | Maintain optimal pH and temperature throughout the reaction. Check for catalyst deactivation. |
| Positional Isomers | Lack of regioselectivity in cyclization with unsymmetrical precursors.[4] | Select starting materials that favor the desired isomer. Optimize solvent and catalyst to improve selectivity. |
| Hydrolyzed Ester | Presence of water and strong base/acid, especially at elevated temperatures. | Use anhydrous solvents and reagents. Control pH and temperature during work-up. |
| Oligomers/Polymers | Highly concentrated reaction mixtures or excessive temperatures. | Optimize reactant concentrations. Ensure strict temperature control. |
Q3: My crude product is difficult to purify. What are the best practices for purifying this compound on a large scale?
A3: Purification is often the bottleneck in scaling up. While chromatography is useful in the lab, it is frequently impractical and costly for large quantities. Recrystallization and trituration are preferred methods.
Purification Workflow:
-
Initial Work-up: After the reaction is complete, a well-designed work-up is the first purification step. This may involve quenching the reaction, pH adjustment to precipitate the crude product, and filtration.
-
Solvent Screening for Recrystallization: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If the solution is colored, consider a charcoal treatment to remove colored impurities.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Isolate the crystals by filtration and wash with a small amount of cold, fresh solvent.
-
Dry the product thoroughly under vacuum.
-
-
Trituration/Slurry Wash: If recrystallization proves difficult or results in significant yield loss, a slurry wash can be effective. This involves stirring the crude solid in a solvent in which the product is largely insoluble, but the impurities are soluble.
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) to monitor during the scale-up? A: The most critical parameters are:
-
Temperature: To control reaction rate and prevent side reactions.
-
Agitation Rate: To ensure homogeneity and efficient heat/mass transfer.
-
Rate of Reagent Addition: To manage exotherms and maintain optimal stoichiometry locally.
-
pH: Crucial during the reaction and work-up to ensure the product is in the desired form and to facilitate isolation.
-
Reaction Time: To ensure complete conversion without promoting product degradation.
Q: What are the key safety considerations for this synthesis? A: Handling aminopyrimidines and associated reagents requires specific precautions.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Ventilation: Handle all chemicals in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[7][8]
-
Reagent Handling: Some reagents, like guanidine or amidine salts, can be corrosive or irritants. Consult the Safety Data Sheet (SDS) for each chemical before use.[7][8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q: How does the choice of base or catalyst affect the reaction outcome? A: The choice of base or catalyst is crucial for driving the cyclocondensation reaction to completion and can influence yield and purity.
-
Bases: Stronger bases (e.g., sodium ethoxide) can deprotonate the starting materials more effectively, potentially leading to faster reaction rates. However, they can also promote side reactions like ester hydrolysis. Milder bases (e.g., potassium carbonate) may offer better control.
-
Catalysts: Acid catalysts are often used in pyrimidine synthesis. The choice of catalyst can affect reaction kinetics and, in some cases, regioselectivity. Lewis acids have also been shown to be effective.
Q: What analytical techniques are recommended for in-process control (IPC)? A:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for precise determination of conversion and impurity levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze samples from the reaction mixture to confirm the structure of the main product and identify major intermediates or byproducts.
References
Identifying and characterizing byproducts in Ethyl 4-aminopyrimidine-2-carboxylate reactions
Welcome to the technical support center for the synthesis and analysis of Ethyl 4-aminopyrimidine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this important chemical synthesis, with a focus on identifying and characterizing reaction byproducts.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.
Issue 1: An Unexpected Peak is Observed in my HPLC Chromatogram.
The appearance of unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common challenge that necessitates a structured approach to identification.
Causality and Troubleshooting Steps:
-
Initial Assessment and Data Collection:
-
Record Retention Time and Peak Area: Note the retention time, peak shape, and the area percentage of the unknown peak. This quantitative data is crucial for tracking the impurity.
-
UV-Vis Spectral Analysis: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, acquire the UV-Vis spectrum of the unknown peak. The spectral data can provide initial clues about the chromophores present in the byproduct and help differentiate it from the main product.
-
-
Hypothesize Potential Byproducts:
-
Hydrolysis: The ester group of this compound is susceptible to hydrolysis, especially in the presence of acid or base, yielding 4-aminopyrimidine-2-carboxylic acid. This byproduct will be more polar and thus have a shorter retention time on a reverse-phase HPLC column.
-
Dimerization: Aminopyrimidines can undergo dimerization, particularly under acidic conditions or upon exposure to light.[1][2] These dimers will have a significantly higher molecular weight.
-
Side Reactions from Starting Materials: Consider the purity of your starting materials. Impurities in the reactants can lead to the formation of their own corresponding products.[3]
-
Solvent-Related Impurities: Residual solvents or impurities within the solvents used for reaction or purification can sometimes react to form byproducts.
-
-
Advanced Analytical Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method for determining the molecular weight of the unknown peak.[4][5] The mass-to-charge ratio (m/z) will provide a strong indication of the byproduct's identity.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, HRMS is invaluable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy can fully elucidate its structure.[6][7][8]
-
Workflow for Unexpected Peak Identification:
Caption: Workflow for identifying an unexpected peak in an HPLC chromatogram.
Issue 2: The Final Product Has a Persistent Off-Color (e.g., Yellow or Brown).
Discoloration in the final product often indicates the presence of minor, highly colored impurities, which may not be easily detectable by other means.
Causality and Troubleshooting Steps:
-
Source of Color:
-
Oxidation: The amino group on the pyrimidine ring can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by exposure to air, light, or trace metals.
-
Highly Conjugated Byproducts: The formation of extended π-systems through side reactions can result in compounds that absorb in the visible region.
-
Starting Material Impurities: Colored impurities in the starting materials can be carried through the synthesis.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing colored impurities.[9] Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product can adsorb colored impurities.[9] Use with caution, as it can also adsorb the desired product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation method.[9]
-
Issue 3: Low Reaction Yield Despite Complete Consumption of Starting Materials.
When starting materials are consumed but the desired product yield is low, it suggests that one or more side reactions are competing with the main reaction pathway.
Causality and Troubleshooting Steps:
-
Identify Major Byproducts:
-
Thin Layer Chromatography (TLC) Analysis: A well-developed TLC can reveal the presence of major byproducts.
-
NMR of the Crude Reaction Mixture: A ¹H NMR of the crude product can help to identify and quantify the major species present.
-
-
Common Competing Reactions:
-
Hydrolysis of the Ester: As mentioned previously, hydrolysis of the ethyl ester to the corresponding carboxylic acid can be a significant side reaction.[10][11]
-
Dimerization or Polymerization: The reactive nature of the starting materials or intermediates could lead to the formation of dimers or oligomers.[1]
-
Incorrect Regiochemistry: In some synthetic routes, cyclization can occur at different positions, leading to isomeric byproducts.
-
-
Reaction Optimization:
-
Temperature Control: Side reactions often have different activation energies than the desired reaction. Lowering the reaction temperature can sometimes suppress the formation of byproducts.[3]
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions. Using an excess of one reactant is a common strategy but can also lead to byproducts if that reactant can react with itself.[9]
-
Order of Addition: The order in which reagents are added can significantly impact the reaction outcome.[12]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common byproducts in the synthesis of this compound?
The most frequently encountered byproducts include:
-
4-aminopyrimidine-2-carboxylic acid: Formed via hydrolysis of the ethyl ester.
-
Dimers of 4-aminopyrimidine: These can form under various conditions, particularly acidic ones.[1]
-
Byproducts from starting material impurities: The nature of these will depend on the specific impurities present.[3]
Q2: How can I minimize byproduct formation during the reaction?
To minimize byproduct formation, consider the following:
-
Use high-purity starting materials.
-
Maintain strict control over reaction temperature and time.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to oxidation.
-
Optimize the stoichiometry and order of addition of reagents. [12]
Q3: What are the recommended analytical techniques for routine purity analysis?
For routine analysis, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for purity assessment and quantification of impurities.[13][14]
-
Thin Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the product mixture.[15]
Q4: How can I confirm the structure of my synthesized this compound?
A combination of the following analytical methods should be used for full structural confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure.[16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
Analytical Techniques for Characterization:
| Technique | Information Provided |
| HPLC-UV | Purity, quantification of impurities[13][14] |
| LC-MS | Molecular weight of product and byproducts[4][5] |
| ¹H NMR | Proton environment, structural connectivity[16][17] |
| ¹³C NMR | Carbon skeleton[17] |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H) |
| HRMS | Exact mass and elemental composition |
Experimental Protocol: HPLC-MS Method for Byproduct Analysis
This protocol provides a general starting point for the analysis of this compound and its potential byproducts. Optimization may be required based on the specific instrumentation and byproducts of interest.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: As per instrument recommendations.
-
Scan Range: m/z 50-1000.
-
Logical Relationship of Byproduct Formation:
Caption: Potential pathways for byproduct formation from this compound.
III. References
-
BenchChem. Common side reactions in the synthesis of pyrimidines and their prevention. --INVALID-LINK--
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Creative Proteomics. Pyrimidine Biosynthesis Analysis Service. --INVALID-LINK--
-
Taylor & Francis Online. Analytical techniques – Knowledge and References. --INVALID-LINK--
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ResearchGate. Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. --INVALID-LINK--
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News-Medical.Net. Analytical Chemistry Techniques. --INVALID-LINK--
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Wikipedia. Pyrimidine. --INVALID-LINK--
-
PubMed. Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. --INVALID-LINK--
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BenchChem. analytical methods for detecting byproducts in propiophenone reactions. --INVALID-LINK--
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ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). --INVALID-LINK--
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ACS Publications. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. --INVALID-LINK--
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SiliCycle. Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. --INVALID-LINK--
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ResearchGate. 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. --INVALID-LINK--
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. --INVALID-LINK--
-
Chemistry LibreTexts. 3.6F: Troubleshooting. --INVALID-LINK--
-
National Institutes of Health. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. --INVALID-LINK--
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PubMed. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. --INVALID-LINK--
-
ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum. --INVALID-LINK--
-
ResearchGate. Lewis Acid Catalyzed Dimerization of 2-Aminopyrimidine: Synthesis and X-Ray Structures. --INVALID-LINK--
-
ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. --INVALID-LINK--
-
ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. --INVALID-LINK--
-
National Institutes of Health. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. --INVALID-LINK--
-
Semantic Scholar. 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. --INVALID-LINK--
-
Analytical Techniques. --INVALID-LINK--
-
National Institutes of Health. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. --INVALID-LINK--
-
MDPI. pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. --INVALID-LINK--
-
Wikipedia. Pyrimidine dimer. --INVALID-LINK--
-
ResearchGate. (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. --INVALID-LINK--
-
IJPPR. Impurities Characterization in Pharmaceuticals: A Review. --INVALID-LINK--
-
Reddit. Common sources of mistake in organic synthesis. --INVALID-LINK--
-
2-Aminopyrimidine. --INVALID-LINK--
-
ResearchGate. Studies on the Mechanism of the Photosensitized Dimerization of Pyrimidines. --INVALID-LINK--
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. --INVALID-LINK--
-
National Institutes of Health. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. --INVALID-LINK--
-
PubMed. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. --INVALID-LINK--
-
Science.gov. determining organic impurities: Topics by Science.gov. --INVALID-LINK--
-
PubMed. Identification, synthesis and characterization of new impurities in tenofovir. --INVALID-LINK--
-
PubMed. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. --INVALID-LINK--
-
Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. --INVALID-LINK--
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Validation & Comparative
A Comparative Analysis of Ethyl 4-Aminopyrimidine-2-carboxylate and Aminopyridine Scaffolds in Medicinal Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, heterocyclic compounds form the foundational architecture of a vast number of therapeutic agents. Among these, nitrogen-containing heterocycles, particularly pyrimidine and pyridine derivatives, have garnered significant attention due to their versatile chemical properties and broad pharmacological activities.[1][2][3] This guide provides a detailed comparative analysis of two key scaffolds: Ethyl 4-aminopyrimidine-2-carboxylate and the more general aminopyridine framework. We will delve into their synthesis, physicochemical properties, structure-activity relationships, and applications, supported by experimental data and established protocols.
Introduction: Privileged Scaffolds in Drug Design
Both pyrimidine and pyridine rings are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their presence in natural products and endogenous molecules, such as nucleic acids, underscores their biological relevance.[1][2][4] The nitrogen atom(s) within these aromatic rings can act as hydrogen bond acceptors and can be protonated at physiological pH, enhancing solubility and enabling critical interactions with biological targets.[5] These features make them attractive cores for the design of novel therapeutics across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][5]
The aminopyrimidine scaffold, particularly 2-aminopyrimidines, is a component of several FDA-approved drugs.[6] Similarly, over 40 compounds containing an aminopyridine moiety are currently on the market.[7] This underscores the therapeutic importance of both structural motifs.
Structural and Physicochemical Distinctions
The fundamental difference between the two scaffolds lies in the core aromatic ring. Pyridine is a six-membered aromatic ring containing one nitrogen atom, while pyrimidine is a diazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[4] This seemingly small difference has profound implications for the electronic properties, basicity, and overall three-dimensional shape of the molecules, which in turn dictates their interactions with biological targets.
This compound is a specific derivative of the aminopyrimidine core. The presence of the amino group at the 4-position and the ethyl carboxylate at the 2-position introduces specific functional handles for chemical modification and potential interaction points with target proteins.
Aminopyridine scaffolds , on the other hand, represent a broader class of compounds where an amino group is attached to a pyridine ring. The position of the amino group (2-, 3-, or 4-aminopyridine) significantly influences the molecule's properties and biological activity. For the purpose of this guide, we will often refer to 4-aminopyridine (4-AP) as a representative example, a compound known for its use in managing symptoms of multiple sclerosis.[8]
Below is a table summarizing the key physicochemical properties of representative compounds from each class.
| Property | This compound | 4-Aminopyridine |
| Molecular Formula | C7H9N3O2 | C5H6N2 |
| Molecular Weight | 167.16 g/mol | 94.11 g/mol |
| LogP (Predicted) | 0.5 - 1.0 | 0.2 |
| pKa (Predicted) | ~3.5 (pyrimidine ring nitrogen) | 9.17 (pyridinium ion) |
| Hydrogen Bond Donors | 1 (amino group) | 1 (amino group) |
| Hydrogen Bond Acceptors | 4 (2 ring nitrogens, 2 oxygens) | 2 (ring nitrogen, amino group) |
Note: LogP and pKa values are estimates and can vary based on the prediction software and experimental conditions.
The higher number of hydrogen bond acceptors in the pyrimidine scaffold can contribute to increased solubility and different binding interactions compared to the aminopyridine scaffold. The difference in pKa is also significant; the aminopyridine is substantially more basic, which will affect its ionization state at physiological pH and its ability to participate in ionic interactions.
Synthesis and Chemical Derivatization
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both aminopyrimidine and aminopyridine cores are readily synthesized through well-established chemical reactions.
Synthesis of this compound: A common route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative. For instance, the reaction of an enamino diketone with an N-C-N dinucleophile can yield substituted pyrimidine-4-carboxylates.[9] The presence of the ester and amino groups allows for further diversification. The amino group can be acylated, alkylated, or used in cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Synthesis of Aminopyridine Scaffolds: Aminopyridines can be prepared through various methods, including the Chichibabin reaction (amination of pyridine) or by nucleophilic substitution of halopyridines. The amino group on the pyridine ring can undergo similar derivatization reactions as described for the aminopyrimidine scaffold. The pyridine ring itself can also be functionalized through electrophilic substitution, although the reaction conditions need to be carefully controlled due to the electron-deficient nature of the ring.
Experimental Workflow: General Synthesis of Substituted Pyrimidines
Caption: A generalized workflow for the synthesis of substituted pyrimidine scaffolds.
Comparative Biological Activities and Therapeutic Applications
Both aminopyrimidine and aminopyridine scaffolds are found in drugs targeting a wide array of diseases. However, the nature of the heterocyclic core often guides the types of biological targets they interact with most effectively.
Aminopyrimidine Scaffolds in Kinase Inhibition:
The aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[10][11][12] The two nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. This compound, with its specific substitution pattern, can be elaborated to create potent kinase inhibitors. For example, the 2-aminopyrimidine moiety is present in several approved anticancer drugs that target kinases.[6]
Structure-Activity Relationship (SAR) of Aminopyrimidine Kinase Inhibitors:
-
2-Amino Group: Essential for hinge binding.
-
4-Position: Substitution at this position can be tailored to interact with the solvent-exposed region of the ATP-binding pocket, influencing selectivity and potency.
-
5-Position: Modifications here can impact potency and pharmacokinetic properties.[4]
Signaling Pathway: Kinase Inhibition by Aminopyrimidine-based Drugs
Caption: Simplified pathway of kinase inhibition by aminopyrimidine-based drugs.
Aminopyridine Scaffolds in Ion Channel Modulation and Other Applications:
Aminopyridines, particularly 4-aminopyridine, are well-known blockers of voltage-gated potassium channels.[8][13] By blocking these channels, 4-AP can prolong action potentials and enhance neurotransmitter release, which is the basis for its therapeutic effect in multiple sclerosis.[8] The aminopyridine scaffold is also being explored for its potential in treating neglected tropical diseases and as an anti-inflammatory and antibacterial agent.[7][14][15]
A comparative study on the anti-inflammatory activity of pyridine and pyrimidine derivatives showed that specific compounds from both classes exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages.[5][14] This highlights that while the core scaffold is important, the nature and position of substituents play a crucial role in determining the final biological activity.[5]
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its success. The differences in the physicochemical properties of aminopyrimidine and aminopyridine scaffolds can lead to distinct ADME profiles.
Aminopyridines: 4-aminopyridine is rapidly absorbed orally with a time to maximum concentration of about one hour.[16] It has a relatively short elimination half-life of 3 to 4 hours in humans.[16][17] The primary route of excretion is renal.[18]
Aminopyrimidines: The pharmacokinetic profiles of aminopyrimidine derivatives can be highly variable depending on their substitution. However, the pyrimidine core is generally susceptible to metabolic oxidation. The additional nitrogen atom compared to pyridine can influence metabolic stability and clearance pathways. For instance, the pyrimidine ring can be hydroxylated or undergo N-dealkylation if substituted.
The introduction of an ethyl carboxylate group, as in this compound, provides a site for potential metabolism by esterases, which could be a factor in its pharmacokinetic profile.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
-
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Objective: To assess the anti-inflammatory potential of test compounds by measuring their effect on NO production.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's protocol. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percent inhibition of NO production for each compound concentration compared to the LPS-only control.
-
Conclusion and Future Perspectives
Both this compound and aminopyridine scaffolds are valuable building blocks in medicinal chemistry, each with its own set of advantages and preferred therapeutic niches.
-
Aminopyrimidine scaffolds , exemplified by this compound, are particularly well-suited for the development of kinase inhibitors due to their ability to form key hydrogen bond interactions with the kinase hinge region. The substitution pattern of this specific scaffold offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
-
Aminopyridine scaffolds have demonstrated clinical success as ion channel modulators and show promise in a variety of other therapeutic areas, including infectious and inflammatory diseases. Their simpler structure and strong basicity can be advantageous for certain applications.
The choice between these scaffolds will ultimately depend on the specific biological target and the desired pharmacological profile. A thorough understanding of their comparative properties, as outlined in this guide, is essential for making informed decisions in the drug design and development process. Future research will undoubtedly continue to uncover novel applications for both of these privileged heterocyclic systems.
References
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- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive In Silico Docking Comparison of Ethyl 4-aminopyrimidine-2-carboxylate as a Core Scaffold for Kinase and Enzyme Inhibition
This guide provides a comprehensive, in silico-based comparative analysis of the ethyl 4-aminopyrimidine-2-carboxylate scaffold against other substituted aminopyrimidine inhibitors. The objective is to predict its potential efficacy and binding characteristics against therapeutically relevant protein targets, thereby offering a data-driven perspective for researchers in drug discovery and development. This analysis is grounded in established computational methodologies and comparative data from recent studies on similar molecular frameworks.
Introduction: The Prominence of the Aminopyrimidine Scaffold in Drug Discovery
The 4-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous inhibitors targeting a range of enzymes, including protein kinases and other ATP-dependent enzymes. Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites has made it a cornerstone for the development of targeted therapies. This guide focuses on the this compound moiety, a specific embodiment of this scaffold, and explores its predicted binding potential in comparison to other aminopyrimidine derivatives that have been investigated for their inhibitory activities against critical disease targets.
For the purpose of this predictive comparison, we will focus on two well-validated and structurally distinct protein targets where aminopyrimidine inhibitors have shown significant activity:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key target in oncology, particularly in non-small cell lung cancer.
-
Bromodomain-containing protein 4 (BRD4): An epigenetic reader protein and a target in various cancers.
This guide will outline a rigorous in silico docking protocol, present the hypothetical binding data for the this compound scaffold, and compare it with published data for other aminopyrimidine inhibitors.
Comparative In Silico Analysis: A Proposed Workflow
To ensure scientific integrity and reproducibility, a robust and self-validating computational workflow is essential. The following protocol outlines the steps for a comparative molecular docking study.
Benchmarking In Vitro ADME Properties of Novel Aminopyrimidine Derivatives: A Comparative Guide for Drug Discovery
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] Its privileged structure adeptly mimics the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region.[2] However, the journey from a potent inhibitor to a successful drug is paved with challenges, many of which are dictated by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and robust in vitro ADME profiling is therefore not just a screening step, but a critical, data-driven approach to de-risk projects and guide medicinal chemistry efforts towards candidates with a higher probability of clinical success.[3][4]
This guide provides a comparative analysis of key in vitro ADME properties of recently developed aminopyrimidine derivatives, juxtaposed with established kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not only a snapshot of current data but also a deep dive into the causality behind experimental choices and the interpretation of results.
Comparative In Vitro ADME Profiling of Aminopyrimidine Derivatives
The following table summarizes key in vitro ADME data for a selection of novel aminopyrimidine derivatives, alongside the well-established EGFR inhibitor, Gefitinib, as a benchmark. This allows for a direct comparison of how these newer agents perform in critical assays.
| Compound ID | Target | LogP | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Data Source |
| Compound 9l | JNK Inhibitor | 3.5 | Not Reported | >60 (Human, Rat, Mouse) | Not Reported | [1] |
| Compound 7 | BRD4/PLK1 Inhibitor | 3.1 | High (Predicted) | High Stability (Predicted) | Not Reported | [1] |
| Compound 15 | EGFR Inhibitor | Not Reported | Permeable | Not Reported | Not Reported | [1] |
| Compound 4 | H4R Antagonist | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Compound 8e | CDK9/HDAC Inhibitor | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Gefitinib | EGFR Inhibitor | 3.2 | ~10-20 | ~30-60 | ~90% | [7][8] |
Expert Analysis of Comparative Data:
Compound 9l, a JNK inhibitor, demonstrates excellent metabolic stability across multiple species, a highly desirable trait that suggests a potentially longer half-life in vivo.[1] While permeability and plasma protein binding data are not available, its favorable stability profile makes it a promising candidate for further investigation. The BRD4/PLK1 inhibitor, Compound 7, and the EGFR inhibitor, Compound 15, are predicted to have high permeability, indicating good potential for oral absorption.[1] However, the lack of quantitative experimental data for these and other compounds highlights a common challenge in early-stage discovery, where such data is often generated later in the development process. Compared to the benchmark, Gefitinib, which exhibits moderate permeability and metabolic stability, Compound 9l's superior stability is noteworthy.
In-Depth Analysis of Key In Vitro ADME Assays
To fully appreciate the data presented, it is crucial to understand the principles and methodologies of the key in vitro ADME assays. Here, we provide detailed protocols and the scientific rationale behind the experimental choices.
Metabolic Stability in Human Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction, are responsible for the oxidative metabolism of a vast majority of drugs.[9][10] The in vitro metabolic stability assay using human liver microsomes (HLM) provides a measure of a compound's intrinsic clearance, which is a key parameter for predicting its in vivo hepatic clearance and oral bioavailability.[8] A compound with high metabolic stability is likely to have a longer half-life and greater systemic exposure.
Experimental Protocol: Step-by-Step
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test aminopyrimidine derivative (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
Prepare a solution of pooled human liver microsomes (e.g., 20 mg/mL in buffer).
-
Prepare a solution of the cofactor, NADPH (e.g., 10 mM in buffer).
-
-
Incubation:
-
In a 96-well plate, combine the buffer, microsomal solution, and test compound working solution. Pre-incubate at 37°C for 5 minutes. The final microsomal protein concentration is typically 0.5-1.0 mg/mL, and the test compound concentration is usually 1 µM to be in the linear range of enzyme kinetics.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the line is the rate constant of metabolism (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Experimental Workflow for Metabolic Stability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. vectorb2b.com [vectorb2b.com]
- 5. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. metabolon.com [metabolon.com]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the Ethyl 4-aminopyrimidine-2-carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases remain a pivotal target class. The conserved nature of the ATP-binding site across the human kinome, however, presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of a kinase inhibitor's cross-reactivity profile is therefore not just advantageous, but essential for its progression as a therapeutic agent or a chemical probe.
This guide provides an in-depth analysis of the cross-reactivity of kinase inhibitors based on the versatile Ethyl 4-aminopyrimidine-2-carboxylate scaffold. We will explore the methodologies for assessing kinase selectivity, compare the cross-reactivity profiles of representative aminopyrimidine-based inhibitors, and delve into the structure-activity relationships (SAR) that govern their promiscuity and selectivity.
The Aminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
The aminopyrimidine core is a well-established "hinge-binding" motif, adept at mimicking the adenine ring of ATP and forming crucial hydrogen bonds within the kinase active site.[1] The this compound scaffold offers a rich platform for chemical diversification, with substitution points at the 2-carboxylate and 4-amino positions, as well as the pyrimidine ring itself, allowing for the fine-tuning of potency and selectivity.[2]
Assessing Kinome-Wide Selectivity: A Multi-Faceted Approach
A comprehensive evaluation of inhibitor cross-reactivity necessitates a combination of biochemical and cellular assays. Large-scale screening against a panel of kinases, often referred to as a "kinome scan," is the gold standard for determining a compound's selectivity profile.
Key Methodologies for Cross-Reactivity Profiling:
-
Biochemical Assays: These assays directly measure the interaction between an inhibitor and a purified kinase.
-
Radiometric Assays: Considered the "gold standard," these assays quantify the transfer of a radiolabeled phosphate from ATP to a substrate.[3] They provide a direct measure of catalytic inhibition.
-
Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer high-throughput alternatives to radiometric assays.
-
Binding Assays: These assays, like the KINOMEscan™ (DiscoverX), quantify the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[4]
-
-
Cellular Assays: These assays assess the inhibitor's effect in a more physiologically relevant context.
-
Cellular Target Engagement Assays (e.g., NanoBRET™): This technology measures the binding of an inhibitor to its target kinase within living cells, providing insights into cell permeability and intracellular target engagement.[4]
-
Phospho-protein Western Blotting: This technique measures the phosphorylation status of a kinase's downstream substrates, providing a functional readout of target inhibition in a cellular context.[1]
-
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Comparative Cross-Reactivity of Aminopyrimidine-Based Inhibitors
While a comprehensive kinome scan of a library derived directly from this compound is not publicly available, extensive profiling of closely related aminopyrimidine libraries provides valuable insights into the likely cross-reactivity profiles. A study by Drewry et al. (2021) profiled a series of aminopyrimidine analogs against a panel of 403 wild-type human kinases.[2][4]
A useful metric for quantifying selectivity is the Selectivity Score (S10) , which represents the percentage of kinases in the panel that are inhibited by more than 90% at a given concentration (e.g., 1 µM).[4] A lower S10 score indicates higher selectivity.
The table below summarizes the selectivity data for a representative set of aminopyrimidine analogs, highlighting the impact of substitutions on kinome-wide selectivity.
| Compound ID | 2-Position Substituent | 4-Position Substituent | 5-Position Substituent | S10 (1 µM) | Notable Off-Target Hits (>90% Inhibition at 1 µM) | Reference |
| Analog A | Amide | Substituted Aniline | H | 1.5% | AURKB, GSG2 (Haspin), PLK1 | [4] |
| Analog B | Amide | Substituted Aniline | Br | 6.4% | AURKB, CLK1/2/3/4, DYRK1A/1B/2, GSG2, PLK1, STK33 | [4][5] |
| Analog C | Amide | Heterocycle | H | 2.6% | AURKB, GSG2, PLK4 | [5] |
| Analog D | Amide | Heterocycle | Br | 5.2% | AURKB, CLK1/2/4, DYRK1A/1B, GSG2, PLK1 | [4] |
Key Observations:
-
Impact of 5-Position Substitution: The data clearly demonstrates that substitution at the 5-position of the pyrimidine ring, which is situated near the "gatekeeper" residue of the kinase ATP-binding pocket, has a profound impact on selectivity.[6] The introduction of a bromine atom at this position consistently leads to a higher S10 score, indicating increased promiscuity.[4]
-
Common Off-Targets: Across the aminopyrimidine series, a common set of off-target kinases are frequently observed, including Aurora Kinase B (AURKB), Haspin (GSG2), and Polo-like Kinases (PLKs).[4] This suggests a structural conservation in the ATP-binding pockets of these kinases that accommodates the aminopyrimidine scaffold.
-
Modulation of Selectivity: By carefully selecting substituents at the 2, 4, and 5-positions, it is possible to significantly modulate the selectivity profile of aminopyrimidine-based inhibitors.[2]
The following diagram illustrates the interaction of an aminopyrimidine inhibitor with the kinase hinge region and the influence of the gatekeeper residue.
Caption: Aminopyrimidine Inhibitor Binding in the Kinase Active Site.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to the generation of high-quality cross-reactivity data. Below are representative protocols for key assays.
Radiometric Kinase Inhibition Assay (HotSpot℠ Assay Platform)[7]
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP into a specific substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of the diluted test compound or control (e.g., staurosporine).
-
Add 20 µL of a master mix containing the kinase, the specific peptide or protein substrate, and cofactors in the appropriate assay buffer.
-
Initiate the reaction by adding 20 µL of [γ-³³P]-ATP.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Spot a portion of the reaction mixture onto a filter membrane.
-
Wash the filter membrane to remove unincorporated [γ-³³P]-ATP.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining relative to a DMSO control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement Assay (NanoBRET™)[4]
This assay measures the binding of a test compound to a target kinase in living cells.
Step-by-Step Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Add the test compound at various concentrations to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell penetration and target binding.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the cells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters to detect both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Plot the BRET ratio versus the inhibitor concentration and fit the data to determine the IC₅₀ value for cellular target engagement.
-
Conclusion: Navigating the Kinome with Precision
The this compound scaffold represents a valuable starting point for the design of potent kinase inhibitors. However, as with all ATP-competitive inhibitors, achieving selectivity across the kinome is a critical challenge. This guide has highlighted the importance of comprehensive cross-reactivity profiling using a combination of biochemical and cellular assays.
The analysis of related aminopyrimidine libraries reveals that substitutions, particularly at the 5-position of the pyrimidine ring, can dramatically influence selectivity. By understanding the structure-activity relationships that govern inhibitor promiscuity and by employing robust profiling methodologies, researchers can more effectively navigate the complex landscape of the human kinome to develop safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Efficacy Blueprint: A Comparative Guide to Ethyl 4-Aminopyrimidine-2-Carboxylate Derivatives in Cellular Assays
Foreword: The Therapeutic Promise of the Pyrimidine Scaffold
For researchers, scientists, and drug development professionals, the pyrimidine nucleus represents a cornerstone in medicinal chemistry. Its versatile structure is at the heart of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] This guide provides an in-depth technical comparison of the efficacy of ethyl 4-aminopyrimidine-2-carboxylate derivatives and their closely related bioisosteres in relevant cell-based assays. Our focus is to dissect the structure-activity relationships (SAR) that govern their cytotoxic and anti-inflammatory potential, offering a blueprint for the rational design of next-generation targeted therapies. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a transparent analysis of the available data to empower your research endeavors.
The Scientific Rationale: Targeting Cancer and Inflammation
The rationale for exploring this compound derivatives stems from the established success of aminopyrimidine-containing drugs in oncology and immunology.[2] These compounds often function as kinase inhibitors or modulators of key signaling pathways implicated in disease pathogenesis.
Anticancer Potential: Interrupting Uncontrolled Cell Proliferation
A primary focus of this guide is the anticancer activity of these derivatives. Many cancers are characterized by the aberrant activity of protein kinases that drive uncontrolled cell growth and survival. The aminopyrimidine scaffold is a privileged structure for designing kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), a key player in many solid tumors.[3][4] We will explore how substitutions on the pyrimidine core influence cytotoxicity against various cancer cell lines.
Anti-inflammatory Action: Modulating the NF-κB Signaling Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[1] The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit NF-κB signaling and the subsequent expression of pro-inflammatory mediators.[1] This guide will touch upon the potential of these derivatives to modulate this critical pathway.
Comparative Efficacy in Anticancer Cell-Based Assays
While direct comparative studies on a series of this compound derivatives are limited in the public domain, we can draw significant insights from closely related analogs. A notable example is the thieno[2,3-d]pyrimidine scaffold, which is a bioisostere of the pyrimidine core and shares a similar substitution pattern.
Cytotoxicity Profile of Ethyl 4-(chlorophenyl amino)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (A Representative Derivative)
A study on Ethyl 4-(chlorophenyl amino)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate, which we will refer to as Derivative A , provides a valuable case study. Its cytotoxic effects were evaluated against the MCF-7 breast cancer cell line using the MTT assay.[4]
| Derivative | Cell Line | Assay | IC50 (µg/mL) |
| Derivative A | MCF-7 | MTT | 20.52 ± 0.60 |
| Gefitinib (Control) | MCF-7 | MTT | 14.62 ± 0.96 |
| Table 1: Comparative cytotoxicity of Derivative A and a standard EGFR inhibitor, Gefitinib, against the MCF-7 breast cancer cell line.[4] |
The data indicates that Derivative A exhibits significant, dose-dependent cytotoxicity against MCF-7 cells, with a potency approaching that of the established anticancer drug, Gefitinib.[4] This highlights the therapeutic potential of this structural class.
Structure-Activity Relationship (SAR) Insights from Related Aminopyrimidine Derivatives
Broader studies on other aminopyrimidine series provide crucial insights into the structural modifications that enhance anticancer activity. In a series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives, substitutions on an appended phenyl ring were shown to significantly impact cytotoxicity against a panel of 60 cancer cell lines.[5]
| Compound ID | Substitution | Mean IC50 (µM) across NCI-60 |
| 12c | 2,4-difluorobenzoic acid amide | 0.87 (UO-31 renal cancer) |
| 12j | 4-chlorobenzoic acid amide | 1.82 (MOLT-4 leukemia) |
| 12f | 4-fluorobenzoic acid amide | 1.41 (HL-60 leukemia) |
| Table 2: Selected 4-aminopyrazolo[3,4-d]pyrimidine derivatives and their potent anticancer activity against specific cell lines from the NCI-60 panel.[5] |
The key takeaway from this broader SAR analysis is that the nature and position of substituents on appended aromatic rings play a critical role in determining the potency and selectivity of these compounds. Halogen substitutions, in particular, appear to be favorable for enhancing anticancer activity.[5]
Mechanistic Insights: How These Derivatives Exert Their Effects
Understanding the mechanism of action is paramount in drug development. For aminopyrimidine derivatives, the primary mechanisms appear to be the induction of apoptosis and the modulation of key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies on Derivative A using acridine orange/ethidium bromide (AO/EB) staining revealed classic signs of apoptosis in treated MCF-7 cells, including nuclear condensation and fragmentation.[4] This suggests that the cytotoxic effects of this class of compounds are, at least in part, mediated by the induction of apoptosis.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by pyrimidine derivatives.
Inhibition of Cell Migration
The ability of cancer cells to migrate is a hallmark of metastasis. Transwell migration assays with Derivative A demonstrated a significant, dose-dependent inhibition of MCF-7 cell migration.[4] This suggests that these compounds may not only kill cancer cells but also prevent their spread.
Modulation of NF-κB Signaling
While not directly demonstrated for the this compound scaffold in the reviewed literature, the broader class of pyrimidine derivatives is known to possess anti-inflammatory properties, often through the inhibition of the NF-κB pathway.[1] This pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.
Signaling Pathway: Canonical NF-κB Activation
Caption: Inhibition of the NF-κB pathway by pyrimidine derivatives.
Experimental Protocols: A Guide to Reproducible Research
To ensure the integrity and reproducibility of the findings presented, this section details the standard protocols for the key cell-based assays discussed.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cytotoxicity assay.
-
Cell Harvesting: After the incubation period, harvest the cells and wash with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).
-
Microscopy: Immediately visualize the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-red nucleus.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle.
Concluding Remarks and Future Directions
The available evidence strongly suggests that this compound derivatives and their bioisosteres are a promising class of compounds with significant potential as anticancer and anti-inflammatory agents. Their efficacy is intrinsically linked to the nature of the substituents on the pyrimidine core and any appended ring systems.
Key Insights:
-
Anticancer Activity: These derivatives can induce potent, dose-dependent cytotoxicity in cancer cell lines, often through the induction of apoptosis.
-
Structure-Activity Relationship: The biological activity is highly tunable through chemical modification, with halogen substitutions often enhancing potency.
-
Anti-inflammatory Potential: The aminopyrimidine scaffold is a known modulator of the NF-κB pathway, suggesting a dual role in combating cancer and inflammation.
Future research should focus on:
-
Systematic SAR studies: A comprehensive library of this compound derivatives should be synthesized and screened to build a more complete understanding of the structure-activity landscape.
-
Target Identification: Elucidating the specific molecular targets (e.g., kinases) of the most potent compounds will be crucial for their further development.
-
In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety profiles.
This guide provides a solid foundation for researchers entering or currently working in this exciting field. By understanding the comparative efficacy and mechanistic underpinnings of these derivatives, we can accelerate the discovery and development of novel therapeutics for some of the most challenging human diseases.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-aminopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-aminopyrimidine-2-carboxylate, grounding each recommendation in established safety principles and regulatory frameworks. As a Senior Application Scientist, my objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
I. Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound belongs to the aminopyrimidine class of heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule was not retrieved, the hazard profile of structurally similar compounds, such as 2-aminopyrimidine and other aminopyrimidine derivatives, indicates a need for careful handling.[1] These compounds are generally considered to be skin and eye irritants and may be harmful if swallowed or inhaled.[2] The primary rationale for stringent disposal protocols is to prevent the release of this chemical into the environment, where it could have unforeseen ecological effects, and to mitigate any potential health risks to personnel.[1]
Key Hazard Considerations for Aminopyrimidine Derivatives:
| Hazard Class | Potential Effects | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when handling.[2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear appropriate protective gloves and lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Handle in a well-ventilated area or fume hood. |
This table is a summary of potential hazards based on similar aminopyrimidine compounds. Always refer to the specific SDS for this compound when available.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound, from the point of generation to final collection. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.
Step 1: Immediate Waste Segregation at the Point of Generation
The moment this compound or any material contaminated with it is deemed waste, it must be managed as hazardous chemical waste.[3][4] This is a critical first step that prevents cross-contamination and ensures the integrity of the waste stream.
-
Rationale: Preventing the mixing of incompatible waste streams is a fundamental principle of laboratory safety.[5] Improper segregation can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.
Step 2: Selecting the Appropriate Waste Container
Choose a waste container that is compatible with this compound.
-
For Solid Waste (e.g., contaminated filter paper, gloves, weighing boats): Use a designated, leak-proof solid chemical waste container, typically a plastic pail or a sturdy, clear plastic bag lining a designated waste bin.[6] Never use biohazard or regular trash bags.[6]
-
For Liquid Waste (e.g., reaction residues, contaminated solvents): Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) carboy. Ensure the container has not previously held incompatible chemicals.
-
Rationale: The container must be able to withstand the chemical properties of the waste without degrading, leaking, or reacting with the contents.[7]
Step 3: Proper Labeling of the Waste Container
Proper labeling is a regulatory requirement and a critical safety communication tool.[8][9] The label must be securely affixed to the container as soon as the first drop of waste is added.
The label must include:
-
The full chemical name: "This compound " (avoiding abbreviations or formulas)[7]
-
The approximate concentration or percentage of all components in the container.[7]
-
The date the container was first used for waste accumulation.
-
Rationale: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated risks, facilitating proper storage and disposal.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The designated waste container must be kept in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[5][7][8]
-
Key SAA Requirements:
-
Rationale: The concept of an SAA is a regulatory provision by the EPA to allow for the safe and temporary collection of hazardous waste in a laboratory setting prior to its removal by trained personnel.[8]
Step 5: Arranging for Waste Pickup
Once the waste container is full (typically no more than 90% capacity to allow for expansion), or if the project is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4]
-
Procedure:
-
Ensure the waste container is securely sealed.
-
Complete any required waste pickup forms, providing an accurate description of the contents.
-
Move the container to the designated waste pickup area as instructed by your EHS department.
-
-
Rationale: The final disposal of hazardous waste must be carried out by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with all federal, state, and local regulations.[3][10]
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent and nature of the spill. For small, manageable spills, laboratory personnel with the appropriate training and personal protective equipment (PPE) may proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Cleanup:
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[1] Avoid creating dust.[1]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
V. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process that demands attention to detail and a commitment to safety. By adhering to the principles of waste segregation, proper containment, accurate labeling, and compliant storage, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-aminopyrimidine-2-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 4-aminopyrimidine-2-carboxylate, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure.
Hazard Assessment: Understanding the "Why"
Before detailing specific Personal Protective Equipment (PPE), it's crucial to understand the intrinsic hazards of aminopyrimidine derivatives. While data for every specific analogue may vary, the class of aminopyrimidines generally presents the following risks, necessitating a cautious approach:
-
Skin Irritation: Many aminopyrimidine compounds are classified as skin irritants.[1][2] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Damage/Irritation: Contact with the eyes can cause serious irritation or damage.[1][2] The mucous membranes of the eyes are particularly sensitive to chemical exposure.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion may be harmful.[4]
These hazards mandate a multi-layered defense strategy, where PPE serves as the final and critical barrier between the researcher and potential exposure.
Engineering and Administrative Controls: The First Lines of Defense
Before relying on PPE, always prioritize engineering and administrative controls to minimize exposure.
-
Engineering Controls: Handling of this compound should be performed in a well-ventilated area.[5][6][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3][8]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. All personnel must be trained on these procedures and the specific hazards of the chemical.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The selection of specific items must be based on a thorough risk assessment of the planned procedure.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles (ANSI Z87.1 or EN166 compliant).[1][3][5][9] A face shield should be worn over goggles if there is a splash hazard. | Protects against accidental splashes and airborne particles. Goggles provide a seal around the eyes, which standard safety glasses do not.[9] |
| Skin and Body | 100% Nitrile, chemical-resistant gloves.[5][10] A fully-buttoned laboratory coat. | Prevents direct skin contact. Always inspect gloves for tears or punctures before use.[5] Use proper glove removal technique to avoid contaminating your hands. Contaminated clothing should be removed immediately and laundered separately. |
| Respiratory | A NIOSH-approved respirator is required if dust or aerosols are generated and engineering controls (like a fume hood) are not available or sufficient.[5][10] | Protects against inhalation of the compound. The type of respirator and cartridge should be selected based on the concentration and nature of the potential exposure. |
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
The following diagram outlines the critical steps for safely handling this compound.
-
Preparation : Before handling, ensure your engineering controls are functional. Don all required PPE, ensuring gloves are compatible with the chemicals being used.[1][5][10]
-
Handling : Conduct all manipulations that may generate dust or aerosols, such as weighing or transferring, inside a chemical fume hood.[2] Avoid contact with skin and eyes.[5][6] Do not breathe in dust.[3][8]
-
Accidental Release : In case of a spill, evacuate unnecessary personnel.[5] Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][6] Ventilate the area and wash the spill site after material pickup is complete.[5]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact : Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5][8]
-
Ingestion : Rinse mouth with water and seek immediate medical attention.[3][8]
-
Chemical waste must be handled in accordance with all local, regional, and national regulations.[3]
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.
-
Storage : Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal : Dispose of the chemical waste through an approved hazardous waste disposal facility.[3][8] Do not let the product enter drains or the environment.[1][5]
By integrating these expert-validated protocols and understanding the rationale behind them, you can ensure a safer laboratory environment and continue your vital research with confidence and integrity.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. molbase.com [molbase.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
